Product packaging for Barium isopropoxide(Cat. No.:CAS No. 24363-37-9)

Barium isopropoxide

Cat. No.: B1588621
CAS No.: 24363-37-9
M. Wt: 255.50 g/mol
InChI Key: CPUJSIVIXCTVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Metal-Organic Precursor in Inorganic and Materials Synthesis

The primary significance of barium isopropoxide lies in its role as a metal-organic precursor. Metal-organic precursors are compounds containing a metal-carbon bond that are used to synthesize other organometallic or inorganic compounds and materials. wikipedia.org this compound is particularly valued in the synthesis of barium-containing multicomponent oxides, such as barium titanate (BaTiO₃) and barium strontium titanate (BST). aip.orgatamankimya.com These materials exhibit a range of desirable properties, including high dielectric constants, ferroelectricity, and piezoelectricity, making them crucial for applications in electronics like capacitors, random-access memories, and electro-optic devices. nih.govresearchgate.net

The use of this compound in sol-gel and metal-organic chemical vapor deposition (MOCVD) processes offers several advantages over traditional solid-state reaction methods. aip.orginoe.ro These solution-based techniques allow for:

Precise stoichiometric control: The ability to dissolve the precursor allows for the accurate mixing of different metal alkoxides to achieve the desired elemental ratios in the final material. inoe.ro

Lower processing temperatures: Compared to the high temperatures required for solid-state reactions, sol-gel and MOCVD processes using this compound can be carried out at significantly lower temperatures. inoe.ro

Homogeneous mixing at the molecular level: This leads to the formation of more uniform and pure materials. utwente.nl

Formation of thin films and nanoparticles: These methods are well-suited for creating nanostructured materials and thin-film coatings with controlled thickness and morphology. chemicalbook.comamericanelements.com

This compound's utility extends to the synthesis of bimetallic alkoxides, such as Ba-Zr and Ba-Nb alkoxides, which serve as building blocks for even more complex materials. scientificlabs.co.uk It has also been explored as a catalyst in organic synthesis, for example, in the one-pot preparation of symmetrical 1,5-diketones. scientificlabs.co.uk

Historical Context and Evolution of Research on Barium Alkoxides

The study of metal alkoxides dates back to the mid-19th century, but intensive research into their application in materials synthesis began in the 20th century. The development of sol-gel processing in the 1970s spurred significant interest in metal alkoxides as versatile precursors.

Early research into barium-containing materials often relied on solid-state reactions, which presented challenges in achieving purity and homogeneity. researchgate.net The exploration of wet-chemical methods led to the investigation of various barium precursors. While barium acetate (B1210297) and barium hydroxide (B78521) have been used, barium alkoxides like this compound offered the advantage of being more compatible with other metal alkoxides, such as titanium isopropoxide, in non-aqueous solvent systems. rsc.orgresearchgate.net

A key challenge in working with barium alkoxides has been their tendency to form oligomeric or polymeric structures due to the large ionic radius and high coordination number of the barium ion. nih.gov This can affect their volatility and solubility, which are critical properties for MOCVD and sol-gel applications. Much of the research in this area has focused on modifying the alkoxide ligands or using additives to create more stable and processable barium precursors. nih.gov For instance, the use of sterically bulky ligands or the formation of heteroleptic complexes has been investigated to prevent oligomerization. nih.gov

The first report of a crystalline compound resulting from a solution of barium and titanium isopropoxides was in 1988. cambridge.org This marked a significant step in understanding the precursor chemistry that leads to the formation of barium titanate. Subsequent research has delved into the complex hydrolysis and condensation reactions that occur when this compound is used in sol-gel synthesis, often in combination with other metal alkoxides. nasa.gov

Scope and Research Trajectories in this compound Chemistry

Current and future research involving this compound is directed along several key trajectories, driven by the demand for advanced functional materials.

Advanced Dielectric and Ferroelectric Materials: A major focus remains the synthesis of high-performance dielectric and ferroelectric materials. Research is aimed at optimizing the synthesis of barium titanate, barium strontium titanate, and other perovskite oxides to achieve higher dielectric constants, lower dielectric loss, and tunable ferroelectric properties. aip.orgaip.org This includes developing new MOCVD and atomic layer deposition (ALD) processes that utilize this compound or its derivatives to create high-quality thin films for next-generation electronic devices. nih.gov

Nanomaterials Synthesis: There is a growing interest in using this compound to synthesize nanoparticles, nanowires, and other nanostructures of barium-containing compounds. chemicalbook.comchemdad.com These nanomaterials can exhibit unique size-dependent properties and are promising for applications in catalysis, sensors, and energy storage.

Hybrid Organic-Inorganic Materials: The versatility of sol-gel chemistry allows for the incorporation of organic functionalities into inorganic oxide networks. Research is exploring the use of this compound in the creation of hybrid materials that combine the properties of both organic polymers and inorganic oxides, potentially leading to novel materials with tailored optical, mechanical, or electronic properties.

Improved Precursor Design: A significant area of research is the design and synthesis of new barium precursors with improved volatility, stability, and reactivity. This involves the synthesis of heteroleptic barium complexes with mixed ligands to create monomeric and more easily handleable compounds for MOCVD and ALD. nih.gov

Catalysis: While less explored than its role in materials synthesis, the catalytic activity of this compound continues to be an area of interest for specific organic transformations. scientificlabs.co.uk

The market for this compound is expected to see steady growth, driven by its increasing use in the production of catalysts and the development of new applications in electronics, optical coatings, and other advanced industries. wiseguyreports.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14BaO2 B1588621 Barium isopropoxide CAS No. 24363-37-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24363-37-9

Molecular Formula

C6H14BaO2

Molecular Weight

255.50 g/mol

IUPAC Name

barium(2+);propan-2-olate

InChI

InChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

CPUJSIVIXCTVEI-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].[Ba+2]

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Ba+2]

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthetic Methodologies for Barium Isopropoxide

Direct Synthesis Routes from Elemental Barium

The most fundamental approach to producing high-purity metal alkoxides involves the direct reaction of the elemental metal with the corresponding alcohol.

The direct reaction between elemental barium and isopropanol (B130326) (isopropyl alcohol) represents a primary method for the synthesis of barium isopropoxide. This reaction involves the oxidation of the electropositive barium metal and the deprotonation of the alcohol, leading to the formation of the metal alkoxide and hydrogen gas.

The general reaction is as follows: Ba (s) + 2 (CH₃)₂CHOH (l) → Ba[OCH(CH₃)₂]₂ (sol) + H₂ (g)

This synthesis is often carried out under reflux conditions in the parent alcohol, which serves as both the reactant and the solvent. researchgate.net In some applications, such as the preparation of mixed-metal oxides like barium titanate, this reaction is performed in situ. For instance, barium metal is reacted with isopropanol in the presence of another metal alkoxide, like titanium isopropoxide, to form a precursor solution. researchgate.netuni-saarland.de While this direct synthesis can yield high-purity products, the reaction can be difficult and expensive, which has led to the exploration of alternative precursors for certain applications. google.com The process may also involve co-reactants or solvents depending on the desired final product; for example, syntheses of complex plumbates and titanates have been achieved by reacting barium metal in solvents like 2-methoxyethanol (B45455) or within mixtures containing other alkoxides. jst.go.jpuni-saarland.de

Table 1: Direct Synthesis of this compound

Reactants Conditions Products Notes
Barium Metal, Isopropanol Reflux This compound, Hydrogen Gas A fundamental route for high-purity synthesis. researchgate.net
Barium Metal, Isopropanol, Aluminum Isopropoxide Refluxing Barium Aluminium Isopropoxides Example of an in-situ reaction to form complex alkoxides. researchgate.net
Barium Metal, Oleyl Alcohol, Titanium Isopropoxide Heating to 220 °C, then mixing Barium and Titanium Alkoxide Precursor Solution An adapted method for nanoparticle synthesis. rsc.org

Purity, Stability, and Handling Considerations in this compound Synthesis

The utility of this compound as a precursor is highly dependent on its purity, and its synthesis and subsequent use are governed by its inherent instability and reactivity.

Purity: this compound is commercially available as a white powder, with purities often specified at 99% on a trace metals basis. For specialized applications, such as in the electronics and solar energy sectors, organo-metallic compounds like this compound can be produced in ultra-high purity forms (up to 99.99999%). americanelements.com The synthesis method is critical to achieving high purity; for instance, the simultaneous hydrolytic decomposition of barium bis-isopropoxide and titanium tertiary amyloxide has been reported to yield products with a purity exceeding 99.98%. uni-saarland.de

Stability: this compound is a reactive compound that requires careful handling. It is stable under normal, dry, inert conditions. fishersci.com However, it readily reacts and decomposes upon contact with water or moist air. prochemonline.com This hydrolytic instability means the compound must be stored and handled under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers. fishersci.com The material is also classified as self-heating in large quantities and may catch fire. prochemonline.com It is incompatible with strong oxidizing agents. fishersci.com Thermal decomposition is reported to occur at approximately 200 °C.

Handling: Due to its hazardous nature, strict safety protocols are necessary when working with this compound. It is classified as a flammable solid and is harmful if swallowed or inhaled. prochemonline.com It is known to cause serious eye irritation and skin burns. fishersci.comprochemonline.com Therefore, handling should only occur in well-ventilated areas, and appropriate personal protective equipment—including protective gloves, clothing, and eye/face protection—must be worn. fishersci.com Ignition sources must be eliminated from the handling area, and explosion-proof equipment is recommended. prochemonline.com

Table 2: Properties and Handling of this compound

Property Value / Description References
CAS Number 24363-37-9 prochemonline.com
Molecular Formula C₆H₁₄BaO₂
Molecular Weight 255.5 g/mol
Appearance White Powder prochemonline.com
Purity 99% (standard) to 99.99999% (ultra-high) americanelements.com
Melting Point ~200 °C (decomposes) prochemonline.com
Stability Stable under dry, inert conditions; Decomposes in contact with water/moisture. fishersci.comprochemonline.com
Reactivity Self-heating in large quantities; Incompatible with strong oxidizing agents. fishersci.comprochemonline.com
Handling Use in well-ventilated area; Wear protective gloves, clothing, and eye protection; Keep away from heat and ignition sources. fishersci.comprochemonline.com
Storage Store under inert gas in tightly sealed containers; Keep cool and protect from sunlight. prochemonline.com

Precursor Chemistry and Reaction Mechanisms of Barium Isopropoxide

Molecular and Supramolecular Structures of Barium Isopropoxide Complexes

The chemistry of this compound is dominated by the strong tendency of the barium ion to achieve high coordination numbers and the propensity of the isopropoxide ligands to act as bridging units, leading to the formation of large, aggregated, and often complex multinuclear species.

Elucidation of Coordination Environments and Geometry

Homoleptic this compound, with the simple formula Ba(O-i-Pr)₂, is a polymeric, non-volatile solid that is largely insoluble in common organic solvents. This physical nature makes it exceedingly difficult to obtain single crystals suitable for X-ray diffraction analysis, and as a result, a definitive crystal structure of the simple compound remains elusive.

Despite the lack of a precise structure for Ba(O-i-Pr)₂, extensive research into its more complex and soluble derivatives has shed light on the coordination preferences of the barium atom. A defining characteristic of barium in these complexes is its drive to attain a high coordination number, typically ranging from six to as high as twelve. wikipedia.orglibretexts.org Coordination numbers of eight and nine are particularly common in structurally characterized compounds. libretexts.orgresearchgate.net

The geometrical arrangements around the barium center are diverse and dictated by the steric and electronic properties of the surrounding ligands. Common coordination polyhedra include:

Distorted Square-Antiprismatic Geometry: Observed in some eight-coordinate barium complexes. researchgate.net

Monocapped Square-Antiprismatic Geometry: A nine-coordinate environment found in certain barium compounds. researchgate.net

Tricapped Trigonal Prismatic Geometry: Another common geometry for nine-coordinate complexes. libretexts.org

The inherent insolubility of simple barium alkoxides can be overcome through the formation of heteroleptic or heterometallic complexes. The introduction of other ligands, such as β-diketonates, or the reaction with other metal alkoxides, leads to the breakup of the polymer and the formation of discrete, soluble, and crystalline molecular species whose structures can be precisely determined. These complex structures provide the most reliable insights into the coordination environment that barium favors. For example, heteroleptic barium iodide derivatives often form coordination polymers where bridging iodide ligands help satisfy the high coordination demand of the barium centers. researchgate.net

Formation and Structural Characterization of Heterometallic Isopropoxide Species

The reaction of this compound or activated barium metal with other metal alkoxides is a primary route to single-source precursors for multimetallic oxide materials. These reactions often yield intricate heterometallic alkoxide and oxo-alkoxide clusters with well-defined stoichiometries and structures.

Barium-Titanium Isopropoxide Complexes

The reaction between barium metal and titanium(IV) isopropoxide in isopropanol (B130326) is a well-established route for preparing precursors for barium titanate (BaTiO₃). researchgate.netacs.org This reaction does not typically yield simple addition products but instead forms complex oxo-alkoxide clusters. An X-ray structural study of crystals isolated from such a reaction revealed the co-crystallization of two distinct, large molecular species: [Ba₄Ti₄(µ₄-O)₄(µ₃-OR)₂(µ-OR)₈(OR)₆(ROH)₄] and [Ba₄Ti₄(µ₄-O)₄(µ₃-OR)₂(µ-OR)₉(OR)₅(ROH)₃], where R = i-Pr. researchgate.net

These structures are built around a core of alternating barium and titanium atoms bridged by oxo (O²⁻) and isopropoxide (O-i-Pr⁻) ligands. The formation of oxo ligands is common in such systems and often results from ether elimination or reactions with trace amounts of water. In another example, the use of ancillary ligands like 2,2,6,6-tetramethyl-heptanedione (Hthd) in a reaction with barium metal and titanium n-propoxide led to the formation of Ba₂Ti₂(thd)₄(OⁿPr)₈(nPrOH)₂. wikipedia.org This compound possesses a common M₂M'₂X₁₆ structural type found in many tetranuclear alkoxide complexes. wikipedia.org The synthesis of a single-crystal complex with the presumed composition BaTi(O-i-Pr)₆ has also been reported as a direct precursor that converts to BaTiO₃ at low temperatures. rsc.org

Barium-Cerium Isopropoxide Compounds and Mixed-Metal Species

The synthesis of heterometallic Ba-Ce isopropoxides is of interest for creating precursors to cerium-doped barium oxides. However, research has shown that no reaction occurs upon mixing Ce₂(OⁱPr)₈(ⁱPrOH)₂ with this compound directly. capes.gov.br To facilitate the formation of mixed-metal species, more reactive starting materials or ancillary ligands are required.

By employing chelating ligands such as β-diketones, well-defined Ba-Ce complexes can be isolated. For example, the reaction involving this compound, a cerium isopropoxide precursor, and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (thdH) yields the complex Ba₄Ce₂(µ₆-O)(thd)₄(µ₃-OⁱPr)₈(OⁱPr)₂ . capes.gov.br This compound features a central µ₆-oxo ligand bridging a core of four barium and two cerium atoms, with isopropoxide and thd ligands completing the coordination spheres.

Other Ba-Ce species have been synthesized, though their stability can be sensitive to reaction conditions. The compound Ba₂Ce₄(OⁱPr)₂₀ was obtained but found to be unstable in the presence of isopropanol, converting to BaCe₄(OⁱPr)₁₈ . capes.gov.br Using acetylacetone (B45752) (acacH) as a ligand resulted in different products depending on the stoichiometry, such as Ba₂Ce₂O(acac)₂(OⁱPr)₈ or BaCe₂(acac)(OⁱPr)₉ . capes.gov.br These findings highlight that the formation of stable, single-phase Ba-Ce isopropoxide precursors is highly dependent on the careful control of reaction parameters and the choice of ancillary ligands.

Barium-Niobium and Barium-Zirconium Alkoxides

The combination of barium with group 4 and 5 metals like zirconium and niobium provides precursors for important dielectric and ferroelectric materials such as barium zirconate (BaZrO₃) and barium niobate.

Barium-Zirconium Alkoxides: The reaction of activated barium metal with zirconium isopropoxide complexes, such as [Zr(OⁱPr)₄(ⁱPrOH)]₂, has been successfully used to synthesize heterometallic Ba-Zr isopropoxides. capes.gov.br Two major products have been isolated and structurally characterized: [BaZr₂(OⁱPr)₁₀]₂ and Ba{Zr₂(OⁱPr)₉}₂ . uh.edupublicationslist.org

The structure of [BaZr₂(OⁱPr)₁₀]₂ is a dimer where each metal center, including barium, is six-coordinate. uh.edu In contrast, the structure of Ba{Zr₂(OⁱPr)₉}₂ features a central barium atom surrounded by two [Zr₂(OⁱPr)₉]⁻ ligands. uh.edupublicationslist.org The [Zr₂(OⁱPr)₉]⁻ unit consists of two face-sharing ZrO₆ octahedra. In this complex, the barium atom achieves an eight-coordinate environment by interacting with the bridging and terminal isopropoxide groups of the two encompassing ligands. uh.edu

Barium-Niobium Alkoxides: The synthesis of Ba-Nb alkoxides has also been explored. Research has led to the crystallization of complexes such as [BaNbO(OEt)₅(EtOH)₁.₅]₄ and BaNb₂(OⁱPr)₁₂(ⁱPrOH)₂ . acs.org The former is an oxo-alkoxide cluster built around a [Ba₄O₄] cubane-like core, with each barium vertex coordinated by an NbO(OEt)₅ octahedron. acs.org The existence of alkali-metal hexalkoxoniobates, M[Nb(OR)₆], suggests that analogous barium complexes of the type Ba[Nb(OR)₆]₂ are plausible synthetic targets. capes.gov.br While detailed structural reports on simple Ba-Nb isopropoxides are less common than for their zirconium counterparts, the available data point to the formation of complex oxo-alkoxide aggregates or assemblies based on stable alkoxoniobate anions.

Heterotermetallic Cadmium-Barium-Metal Isopropoxides (e.g., Cd-Ba-Ti, Cd-Ba-Hf)

A sophisticated strategy for assembling multimetallic systems involves reacting different heterobimetallic precursors. This approach has led to the synthesis of novel heterotermetallic isopropoxides containing cadmium, barium, and a third metal such as titanium or hafnium. researchgate.net

The reaction of the bimetallic precursor ICd{M₂(OPrⁱ)₉} (where M = Ti or Hf) with the barium alkoxide KBa(OPrⁱ)₃ results in the formation of the termetallic complexes [{Cd(OPrⁱ)₃}Ba{M₂(OPrⁱ)₉}]₂ . researchgate.net A key feature of this reaction is an unexpected rearrangement of the metal atoms. The {M₂(OPrⁱ)₉}⁻ unit, initially bound to cadmium in the precursor, transfers to the barium atom in the final product. This exchange is driven by the preference of the large barium ion for higher coordination numbers, which is effectively satisfied by the multidentate {M₂(OPrⁱ)₉}⁻ ligand. researchgate.net

The X-ray crystal structures of the resulting titanium and hafnium complexes reveal them to be dimeric. The central core of the dimer is a Ba(µ₂-OPrⁱ)₂Cd(µ₂-OPrⁱ)₂Cd(µ₂-OPrⁱ)₂Ba unit, which is formed by the spirocyclic linkage of two {M₂(OPrⁱ)₉}Ba(OPrⁱ)₂ units to a central four-membered Cd₂(OPrⁱ)₂ ring. In these structures, each barium, titanium, and hafnium atom achieves a six-coordinate, distorted octahedral geometry. researchgate.net

Data Tables

Table 1: Selected Heterometallic this compound Complexes

Compound Formula Metals Key Structural Features Coordination Numbers Reference(s)
[BaZr₂(OⁱPr)₁₀]₂ Ba, Zr Dimeric structure. Ba: 6, Zr: 6 uh.edu
Ba{Zr₂(OⁱPr)₉}₂ Ba, Zr Monomeric with two [Zr₂(OⁱPr)₉]⁻ ligands. Ba: 8, Zr: 6 uh.edupublicationslist.org
[Ba₄Ti₄O₄(OR)₁₆(ROH)₄] Ba, Ti Complex tetranuclear oxo-alkoxide cluster (R=i-Pr). N/A researchgate.net
Ba₄Ce₂O(thd)₄(OⁱPr)₁₀ Ba, Ce Hexanuclear core with a central µ₆-oxo ligand. N/A capes.gov.br
[{Cd(OⁱPr)₃}Ba{Ti₂(OⁱPr)₉}]₂ Cd, Ba, Ti Dimeric termetallic complex with a central Cd₂Ba₂ ring system. Cd: 6, Ba: 6, Ti: 6 researchgate.net
[{Cd(OⁱPr)₃}Ba{Hf₂(OⁱPr)₉}]₂ Cd, Ba, Hf Isostructural with the titanium analogue. Cd: 6, Ba: 6, Hf: 6 researchgate.net

Solution Chemistry and Dynamic Processes

The behavior of this compound in solution is fundamental to its application in materials synthesis, particularly through sol-gel routes. The interactions with solvents and other species, along with the inherent dynamic processes of the alkoxide ligands, dictate the structure and reactivity of the precursor species which in turn influences the properties of the final material.

While detailed studies focusing exclusively on the alkoxide exchange dynamics of pure this compound are not extensively documented, insights can be drawn from the behavior of related heterometallic isopropoxide systems containing barium. In solution, metal alkoxides can exhibit dynamic behavior where alkoxide groups exchange between different sites on a metal center or between different metal centers. This process, known as fluxional behavior, is often rapid on the NMR timescale at ambient temperatures.

For instance, studies on complex isopropoxides containing titanium and cadmium, ICd{Ti₂(OPrⁱ)₉}, reveal a rapid alkoxide site exchange in solution at 20°C, leading to deceptively simple NMR spectra. acs.org This fluxional process can be slowed by lowering the temperature, allowing for the resolution of distinct alkoxide environments. acs.org By analogy, it is expected that this compound in solution would also undergo similar dynamic exchange processes. The lability of the barium-oxygen bond would facilitate the rapid exchange of isopropoxide ligands, a process influenced by factors such as temperature, concentration, and the nature of the solvent. This dynamic nature is critical in sol-gel chemistry, as it affects the rates of hydrolysis and condensation reactions that lead to the formation of the oxide network.

Solvation and ligand interactions play a crucial role in the chemistry of this compound, particularly in controlling its solubility, stability, and reactivity during the synthesis of complex oxides like barium titanate (BaTiO₃). This compound is soluble in alcohols and other organic solvents, where solvent molecules can coordinate to the barium center. chemdad.com This coordination influences the aggregation state and reactivity of the alkoxide.

In the context of sol-gel synthesis, this compound is often part of a multicomponent solution. Chemical modification with chelating ligands is a common strategy to control the condensation route and the evolution of the resulting polymer network. jetir.org For example, ligands such as acetic acid or citric acid are frequently added. rroij.comnih.govosti.gov These ligands can react with the isopropoxide, leading to the formation of mixed-ligand species (e.g., barium acetate (B1210297) isopropoxide). This ligand exchange can stabilize the precursor against overly rapid hydrolysis and condensation, promoting homogeneity at a molecular level. jetir.orgmdpi.com The choice of solvent, such as isopropanol, ethanol, or 2-methoxyethanol (B45455), also has a significant impact, affecting not only solubility but also the morphology and crystallization behavior of the final product. jetir.orgrroij.com The interaction between surface ligands and solvents is also critical for the dispersion of nanoparticles derived from these precursors. mdpi.com

Investigation of Alkoxide Site Exchange Dynamics in Solution

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of this compound is a critical step in the synthesis of barium-containing ceramics. The process involves the transformation of the molecular precursor into an inorganic solid through a series of complex chemical reactions. The specific pathways, kinetics, and intermediate products are highly dependent on the surrounding atmosphere.

The thermal decomposition of metal isopropoxides proceeds through various reaction channels, leading to the evolution of several volatile by-products. For titanium tetraisopropoxide, a related precursor, the main decomposition pathways include the stepwise release of propene (C₃H₆) via four-member ring transition states. cam.ac.uk By analogy, the pyrolysis of the isopropoxide ligands of this compound is expected to produce propene and isopropanol.

When other ligands are present, as is common in sol-gel preparations, the profile of evolved gases becomes more complex. For example, the decomposition of mixed barium propionate-acetate salts in an inert atmosphere releases symmetrical ketones like 3-pentanone (B124093) and acetone (B3395972). csic.es In the final stages of the thermal decomposition of precursor gels used for BaTiO₃ synthesis, the evolution of carbon monoxide (CO) and carbon dioxide (CO₂) is observed, corresponding to the breakdown of residual organic matter and intermediate carbonate phases. dergipark.org.trresearchgate.net

Table 1: Potential Volatile By-products from Thermal Decomposition of this compound and Related Precursors

By-productChemical FormulaLikely OriginReference
PropeneC₃H₆Elimination from isopropoxide ligand cam.ac.uk
IsopropanolC₃H₈OHydrolysis or disproportionation of isopropoxide ligands cam.ac.uk
AcetoneC₃H₆ODecomposition of acetate or propionate (B1217596) co-ligands csic.es
3-PentanoneC₅H₁₀ODecomposition of propionate co-ligands csic.es
Carbon DioxideCO₂Oxidation of organic matter; decomposition of carbonate/oxalate (B1200264) intermediates csic.esdergipark.org.tr
Carbon MonoxideCOIncomplete oxidation; decomposition of oxalate intermediates dergipark.org.tr

The atmosphere under which thermal decomposition is conducted has a profound effect on the reaction mechanism, kinetics, and intermediate phases. csic.esresearchgate.net

In an oxidizing atmosphere (e.g., air or oxygen), the decomposition of barium precursors generally occurs at lower temperatures. The mechanism is dominated by oxidative degradation, where the organic ligands react with oxygen. csic.es This process typically leads to the formation of carbon dioxide and water as the primary volatile products. The presence of oxygen helps to burn off organic residues more completely, but it also readily promotes the formation of highly stable barium carbonate (BaCO₃) as an intermediate. csic.esnih.govacs.org

In an inert atmosphere (e.g., nitrogen or argon), decomposition proceeds via pyrolysis at significantly higher temperatures. csic.es The mechanism often involves radical pathways, leading to the release of hydrocarbons and ketones. csic.es While this can avoid some oxidative side reactions, the incomplete removal of carbon-containing fragments can lead to carbon contamination in the final product. Even in an inert atmosphere, BaCO₃ formation is common, as CO₂ can be generated from the decomposition of the organic ligands themselves or from oxalate intermediates. csic.esnih.gov Studies on related barium salts show that decomposition is faster for thin films compared to powders in an oxidizing atmosphere due to better gas exchange, whereas this difference is less pronounced in inert conditions. csic.es

The most common and thermodynamically stable intermediate is barium carbonate (BaCO₃) . nih.govacs.orgaip.org Its formation is almost inevitable when using organic precursors, as it can form from atmospheric CO₂ or from CO₂ produced during the decomposition of the organic ligands. nih.govaip.org The high thermal stability of BaCO₃ means that high temperatures (often >600°C, and sometimes much higher depending on the CO₂ partial pressure) are required for its decomposition to barium oxide (BaO). nih.govacs.orgnih.gov In the synthesis of mixed oxides like BaTiO₃, the reaction between BaCO₃ and TiO₂ often becomes the rate-limiting step. aip.org

Another frequently reported intermediate is barium oxalate (BaC₂O₄) . researchgate.netresearchgate.netcapes.gov.br Barium oxalate is generally less thermally stable than barium carbonate and decomposes at temperatures between 330°C and 500°C, typically yielding BaCO₃ and CO. csic.esresearchgate.net In some synthesis routes for BaTiO₃, metastable, nanosized calcite-like BaCO₃ and other complex phases like BaTi₄O₉ have been identified as intermediates that ensure an intimate mixing of components, facilitating the formation of the final product at lower temperatures than a simple solid-state reaction between bulk BaCO₃ and TiO₂ would require. nih.govacs.org

Table 2: Common Intermediate Phases in Barium Precursor Decomposition

Intermediate PhaseChemical FormulaTypical Formation ConditionsRole and SignificanceReference
Barium CarbonateBaCO₃Decomposition of organic precursors in air, inert, or CO₂-containing atmospheres.Highly stable; its decomposition often dictates the final processing temperature. nih.govacs.orgnih.govaip.org
Barium OxalateBaC₂O₄Forms during decomposition of carboxylate-type precursors.Less stable than carbonate; acts as a precursor to BaCO₃ formation. researchgate.netresearchgate.netcapes.gov.br
Barium Hydroxide (B78521)Ba(OH)₂Can form during ALD processes or in humid atmospheres.Highly reactive towards CO₂ to form BaCO₃. aip.org
Barium Titanate Phases (e.g., BaTi₄O₉)BaTi₄O₉Co-decomposition of Ba and Ti precursors.Intermediate in the formation pathway to BaTiO₃. nih.govacs.org

Solid-State Reactions during Thermal Processing

The thermal processing of materials derived from this compound precursors is a critical step in the synthesis of complex oxides, most notably barium titanate (BaTiO₃). The solid-state reactions that occur during heating are complex and involve the decomposition of the precursor and the formation of various intermediate phases before the final crystalline oxide is formed.

When this compound is used as a precursor, often in conjunction with a titanium source like titanium isopropoxide for creating BaTiO₃, the initial material is typically a gel or an amorphous powder post-drying. The subsequent thermal treatment, or calcination, initiates a series of solid-state reactions.

A key finding in the thermal processing of barium-containing precursors is the high susceptibility to carbonate formation. researchgate.netaip.org this compound, upon initial heating or exposure to ambient conditions, can decompose or react with atmospheric CO₂ to form barium carbonate (BaCO₃). researchgate.netaip.org In many synthesis routes, particularly those involving organic solvents (sol-gel methods), the precursors tend to decompose to form BaCO₃ and titanium dioxide (TiO₂) as intermediate phases. nih.gov The final BaTiO₃ then nucleates through the solid-state reaction of these intermediates at temperatures typically above 600°C. nih.gov

However, the reaction pathway is highly dependent on the processing atmosphere and conditions. In some cases, particularly in atomic layer deposition (ALD) processes, a barium hydroxide (Ba(OH)₂) phase can be formed from the barium precursor at temperatures around 290°C. researchgate.netaip.org This Ba(OH)₂ is extremely reactive towards CO₂ and can readily convert to BaCO₃. researchgate.netaip.org The formation of BaCO₃ is often undesirable as the solid-state reaction between BaCO₃ and TiO₂ has a significantly higher energy barrier compared to the reaction between Ba(OH)₂ and TiO₂. researchgate.netaip.org Consequently, higher temperatures or longer annealing times are required to convert BaCO₃ to BaTiO₃. aip.org

In certain aqueous or Pechini-based synthesis methods, an intermediate "oxycarbonate" phase, with a proposed stoichiometry of Ba₂Ti₂O₅CO₃, has been observed. nih.govacs.org The formation of this phase appears to inhibit the formation of the more stable aragonite-type BaCO₃ and shifts the BaTiO₃ formation to proceed through the decomposition of this oxycarbonate intermediate. nih.gov Studies on aqueous synthesis routes have shown that intermediate phases can consist of nanosized calcite-like BaCO₃ and BaTi₄O₉, which, due to their intimate mixing and metastability, decompose to form BaTiO₃ above 600°C. acs.org

The investigation of a single-crystal barium titanium isopropoxide complex revealed that upon heating in an inert atmosphere, a majority of the organic constituents are eliminated as isopropanol, propene, and benzene (B151609) below 100°C, directly forming BaTiO₃. scispace.com The small amount of remaining organic components is driven off at higher temperatures (around 460°C). scispace.com

Table 1: Intermediate Phases and Reactions in Thermal Processing

Precursor System Processing Method Intermediate Phases Reaction/Transformation Temperature Reference
This compound & Titanium Isopropoxide Sol-Gel Barium Carbonate (BaCO₃), Titanium Dioxide (TiO₂) BaCO₃ + TiO₂ → BaTiO₃ + CO₂ > 600°C nih.gov
Bis(triisopropylcyclopentadienyl)-barium & Titanium Isopropoxide Atomic Layer Deposition (ALD) Barium Hydroxide (Ba(OH)₂), Barium Carbonate (BaCO₃) Ba(OH)₂ + TiO₂ → BaTiO₃ + H₂O > 500°C researchgate.net
Barium Acetate & Titanium Isopropoxide Aqueous/Pechini Oxycarbonate (Ba₂Ti₂O₅CO₃) Ba₂Ti₂O₅CO₃ → BaTiO₃ + ... > 600°C nih.govacs.org
Barium Acetate & Titanium (triethanolaminato) isopropoxide Pechini Process Mixed metal citrate (B86180) complex Decomposition of gel to form BaTiO₃ ~800°C dergipark.org.tr

Hydrolysis and Condensation Reactions in Solution-Based Processes

Solution-based processes, such as the sol-gel method, are foundational for synthesizing advanced materials from metal alkoxide precursors like this compound. These processes are governed by two fundamental chemical reactions: hydrolysis and condensation. epfl.ch

Hydrolysis is the initial reaction where the alkoxide group (-OR) of the metal alkoxide is replaced by a hydroxyl group (-OH) through a reaction with water. epfl.ch this compound is highly sensitive to moisture and reacts rapidly with water. gelest.com This reaction breaks down the Ba-O-R linkage, yielding barium hydroxide and isopropanol. gelest.com

Reaction: Ba(OCH(CH₃)₂)₂ + 2H₂O → Ba(OH)₂ + 2CH₃CH(OH)CH₃

The rate and extent of hydrolysis are critical parameters that influence the final properties of the material. epfl.ch For metal alkoxides in general, factors such as the water-to-alkoxide ratio, solvent, temperature, and pH significantly affect the reaction kinetics. epfl.ch A slow, controlled hydrolysis reaction is often desired to produce stable, monodispersed nanoparticles. epfl.ch Due to the high reactivity of this compound with water, syntheses are often carried out in dry solvents and under an inert atmosphere (e.g., nitrogen or argon) to control the hydrolysis process. gelest.compsu.edu

Condensation reactions follow hydrolysis. In this step, the hydroxylated intermediates react with each other or with unhydrolyzed alkoxides to form metal-oxygen-metal (M-O-M) bridges, eliminating a small molecule like water or alcohol. epfl.ch These reactions lead to the formation of a network of linked metal-oxide species, which evolves into a sol (a colloidal suspension of solid particles in a liquid) and eventually a gel (a solid network encapsulating the solvent).

Two primary condensation mechanisms are:

Olation: Reaction between two hydroxylated species to form an M-O-M bridge and a water molecule. Reaction: M-OH + HO-M → M-O-M + H₂O

Alkoxolation (or Alcohol Condensation): Reaction between a hydroxylated species and an alkoxide species to form an M-O-M bridge and an alcohol molecule. Reaction: M-OH + RO-M → M-O-M + R-OH

In the context of synthesizing BaTiO₃ using this compound and titanium isopropoxide, the hydrolysis and condensation of both precursors occur, often simultaneously. The relative rates of these reactions for each precursor are crucial for achieving a homogeneous, stoichiometric final product. jetir.org The hydrolysis of titanium isopropoxide is often the rate-limiting step in some syntheses. whiterose.ac.uk Chelating agents, such as acetic acid or 2-methoxyethanol, are sometimes used to modify the titanium precursor, making it less reactive towards hydrolysis and condensation, which allows for better control over the formation of the Ba-O-Ti network. jetir.orgrroij.com

The formation of BaTiO₃ nanocrystals at near-ambient temperatures has been demonstrated using barium hydroxide octahydrate and titanium isopropoxide in benzyl (B1604629) alcohol. whiterose.ac.uk In this system, the water molecules required for the hydrolysis of the titanium precursor are slowly released from the barium hydrate (B1144303) salt upon mild heating, enabling a controlled reaction. whiterose.ac.uk

Table 2: Key Reactions in Solution-Based Processes

Reaction Type General Equation Specific Example (this compound) Notes Reference
Hydrolysis M(OR)ₓ + yH₂O → M(OR)ₓ₋ᵧ(OH)ᵧ + yROH Ba(OCH(CH₃)₂)₂ + 2H₂O → Ba(OH)₂ + 2CH₃CH(OH)CH₃ Rapid reaction in the presence of water; moisture sensitivity is a key handling consideration. epfl.chgelest.com
Condensation (Olation) M-OH + HO-M → M-O-M + H₂O Ba-OH + HO-Ti → Ba-O-Ti + H₂O Forms metal-oxygen-metal bridges, leading to polymerization and network formation. epfl.ch
Condensation (Alkoxolation) M-OH + RO-M → M-O-M + ROH Ba-OH + (R'O)-Ti → Ba-O-Ti + R'OH Another pathway for network formation, eliminating alcohol. epfl.ch

| Alcohol Exchange | M(OR)ₓ + xR'OH ⇌ M(OR')ₓ + xROH | - | Can be used to modify precursor reactivity by exchanging alkoxy groups. | psu.edu |

Advanced Characterization Techniques in Barium Isopropoxide Research

Spectroscopic Analysis of Barium Isopropoxide and Derived Materials

The synthesis of advanced functional materials using this compound as a precursor necessitates a suite of powerful analytical techniques to understand the transformation from the molecular precursor to the final material. Spectroscopic methods are indispensable for elucidating chemical structures, bonding characteristics, elemental composition, and crystalline phases. These techniques provide critical insights into the ligand environment of the this compound itself, as well as the properties of intermediate and final products, such as barium titanate (BaTiO₃).

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for probing the local chemical environment of specific nuclei. For this compound and related materials, ¹H and ¹³C NMR are used to confirm the structure of the isopropoxide ligands and to detect residual organic components or impurities in the final materials.

Detailed Research Findings: While detailed NMR studies specifically on isolated this compound are not extensively published, the principles of NMR allow for predictable characterization of the isopropoxide ligand. The ¹H NMR spectrum is expected to show two main signals: a septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, resulting from spin-spin coupling. The ¹³C NMR spectrum would correspondingly show two distinct signals for the methine and methyl carbons. The precise chemical shifts can be influenced by the solvent and the coordination to the barium metal center. In the context of materials synthesis, NMR is crucial for verifying the purity of precursors and analyzing organic residues. sigmaaldrich.comlibretexts.org

Table 1: Typical NMR Chemical Shifts for Isopropoxide Ligands

NucleusFunctional GroupTypical Chemical Shift (ppm)Multiplicity
¹H-O-CH -(CH₃)₂3.5 - 4.5Septet
¹H-O-CH-(CH₃ )₂1.1 - 1.3Doublet
¹³C-O-C H-(CH₃)₂60 - 70CH
¹³C-O-CH-(C H₃)₂20 - 30CH₃

Note: Data are representative values and can vary based on solvent and molecular structure. sigmaaldrich.comlibretexts.orgresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and molecular vibrations within a sample. azom.com In the study of this compound, it helps to characterize the covalent bonds of the isopropoxide ligand. In derived materials, FT-IR is essential for tracking the removal of organic ligands and identifying the formation of new bonds, such as metal-oxygen bonds, as well as inorganic decomposition products like barium carbonate. researchgate.netcsic.es

Detailed Research Findings: FT-IR analysis of materials synthesized from precursors like titanium isopropoxide and barium acetate (B1210297) reveals characteristic absorption bands. researchgate.net Vibrations corresponding to Ti-O bonds are typically observed in the 400-800 cm⁻¹ range. researchgate.net The decomposition of acetate or other organic ligands often leads to the formation of barium carbonate (BaCO₃) as an intermediate phase, which is readily identified by its strong absorption bands around 1420-1440 cm⁻¹ and a smaller peak near 860 cm⁻¹. researchgate.nettheijes.comresearchgate.net The presence of Ti-O-Ba bonds can be identified by bands appearing around 1214 cm⁻¹. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies in this compound-Derived Systems

Wavenumber (cm⁻¹)AssignmentSignificanceSource(s)
~1420 - 1460Asymmetric C-O stretchingIndicates presence of carbonate (e.g., BaCO₃) intermediate. researchgate.netresearchgate.net
~1214Ti-O-Ba bond vibrationConfirms formation of the titanate structure. researchgate.net
~938Ba-O bond vibrationEvidence of barium oxide linkages. researchgate.net
~860 - 879Bending in COO⁻ groupCharacteristic of carbonate species. researchgate.netresearchgate.net
400 - 800Ti-O stretching vibrationsCharacteristic of the TiO₆ octahedra in titanates. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material, which corresponds to the promotion of electrons from lower to higher energy orbitals. gdckulgam.edu.in For materials derived from this compound, such as the semiconductor BaTiO₃, UV-Vis spectroscopy is primarily used to determine the optical band gap (Eg). This is a critical parameter for applications in electronics and photocatalysis.

Detailed Research Findings: The absorption of photons with sufficient energy causes electrons to transition from the valence band to the conduction band. mdpi.com This creates an absorption edge in the UV-Vis spectrum, from which the band gap can be calculated using a Tauc plot. For pure BaTiO₃ nanoparticles, a strong absorption edge is typically observed around 400 nm. mdpi.commdpi.com Doping or altering the crystalline phase can shift this absorption edge. For example, the formation of a hollandite phase in barium titanate can shift the absorption into the visible region, with an edge near 650 nm, effectively lowering the band gap from around 3.2 eV to 2.0 eV. mdpi.com This shift is due to changes in the electronic structure and the types of possible electronic transitions (e.g., σ → σ, n → π, π → π*). bbec.ac.in

Table 3: Optical Properties of Barium Titanate-Based Materials from UV-Vis Spectroscopy

MaterialAbsorption Edge (nm)Calculated Band Gap (eV)Source(s)
Pure BaTiO₃ Nanoparticles~400~3.2 mdpi.com
Ba/TiO₂ (Barium Doped)~400~3.26 mdpi.com
BaTiO₃ with Hollandite Phase~650~2.0 mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of elements within the top few nanometers of a material's surface. It is particularly valuable for analyzing thin films and nanoparticle surfaces derived from this compound.

Detailed Research Findings: XPS analysis of barium titanate films provides detailed information on the constituent elements. The Ba 3d, Ti 2p, and O 1s core level spectra are of primary interest. For instance, in BaTiO₃ thin films, the O 1s peak can differentiate between oxygen in the titanate lattice, in hydroxyl groups (-OH), or in carbonate (CO₃²⁻) species. aip.org An O 1s peak at approximately 529.7 eV is consistent with a metal hydroxide (B78521), while a peak around 527.9 eV would indicate a metal oxide. aip.org Analysis of BaTiO₃ films grown on silicon substrates has revealed the formation of interfacial silicate (B1173343) layers, such as fresnoite (Ba₂Ti(Si₂O₇)O), through depth profiling. utwente.nl XPS is also used to confirm stoichiometry, such as the Ti/Ba ratio, which is critical for controlling the material's properties. uark.edu

Table 4: Representative XPS Binding Energies for Barium Titanate-Derived Materials

Element (Core Level)Chemical StateBinding Energy (eV)SignificanceSource(s)
Ba 3d₅/₂BaTiO₃~778 - 780Confirms presence and state of barium. core.ac.uk
Ti 2p₃/₂BaTiO₃~458 - 459Confirms presence and Ti⁴⁺ state. core.ac.uk
O 1sMetal Oxide (Lattice)~528 - 530Oxygen in the BaTiO₃ crystal structure. aip.orgutwente.nl
O 1sHydroxide/Carbonate~531 - 532Surface contamination or non-ideal composition. aip.org
C 1sAdventitious Carbon~284.8Surface contamination from air exposure. core.ac.uk
C 1sCarbonate (CO₃²⁻)~288 - 289Presence of carbonate species (e.g., BaCO₃). aip.org

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of a material. It is exceptionally sensitive to the crystal structure and is widely used for phase identification in materials derived from this compound, most notably for distinguishing between the different polymorphs of BaTiO₃.

Detailed Research Findings: The Raman spectrum of BaTiO₃ is highly dependent on its crystal phase. The cubic phase (paraelectric) is theoretically Raman-inactive, but often shows two broad bands around 250 and 520 cm⁻¹ due to local disorder. chemrxiv.org The tetragonal phase (ferroelectric), stable at room temperature, has several characteristic active modes. A sharp peak at approximately 305-307 cm⁻¹ (B1 mode) is a hallmark of the tetragonal structure and is related to the asymmetry of the TiO₆ octahedra. csic.es Other key peaks for the tetragonal phase appear around 265 cm⁻¹ (A₁(TO)), 515 cm⁻¹ (A₁(TO), E(TO)), and 715-720 cm⁻¹ (A₁(LO), E(LO)). scielo.br The disappearance of the 307 cm⁻¹ peak is a clear indicator of the phase transition from tetragonal to cubic upon heating. redalyc.org

Table 5: Characteristic Raman Modes for BaTiO₃ Phase Identification

Wavenumber (cm⁻¹)AssignmentCrystalline PhaseSource(s)
~305 - 307B1, E(TO+LO)Tetragonal scielo.br
~715 - 720A₁(LO), E(LO)Tetragonal scielo.br
~513 - 518A₁(TO), E(TO)Tetragonal scielo.br
~265A₁(TO)Tetragonal scielo.br
~250 (broad)Disorder-inducedCubic chemrxiv.org
~520 (broad)Disorder-inducedCubic chemrxiv.org

In-situ DRIFTS is a specialized infrared technique that allows for the study of powdered samples under controlled temperature, pressure, and gas environments. It is invaluable for investigating reaction mechanisms on the surface of catalysts and other functional materials in real-time.

Detailed Research Findings: For barium-containing materials derived from precursors like this compound, DRIFTS is used to study surface reactions, such as CO₂ hydrogenation or NOx storage. researchgate.netmdpi.com In NOx storage studies on BaTi₀.₈Cu₀.₂O₃ perovskites, DRIFTS experiments identified the species formed on the catalyst surface. mdpi.com At temperatures below 350 °C, NOx is stored primarily as nitrites, while at higher temperatures, these are oxidized to nitrates. mdpi.com The technique can also identify stable surface species like carbonates, which are often present on barium-containing materials and show characteristic bands at approximately 1055, 1460, and 1760 cm⁻¹. mdpi.com By monitoring the appearance and disappearance of such bands under reaction conditions, a detailed picture of the catalytic cycle and surface intermediates can be constructed.

Table 6: DRIFTS Bands for Surface Species on Barium-Containing Catalysts

Wavenumber (cm⁻¹)AssignmentReaction StudiedSignificanceSource(s)
~1760CarbonateNOx StorageStable surface species. mdpi.com
~1460CarbonateNOx StorageStable surface species. mdpi.com
~138Chemisorbed CO₂CO₂ AdsorptionDesorption peak indicating weak interaction. researchgate.net
VariesNitritesNOx StorageLow-temperature storage intermediate. mdpi.com
VariesNitratesNOx StorageHigh-temperature storage product. mdpi.com

Raman Spectroscopy for Phase Identification in Derived Materials

Thermal Analysis Methods for Precursor Decomposition

Thermal analysis techniques are fundamental in materials science for investigating the thermal stability and decomposition of precursor compounds like this compound. rigaku.com By subjecting a sample to a controlled temperature program, researchers can observe physical and chemical changes, which are essential for optimizing the synthesis of advanced materials.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for identifying the distinct stages of decomposition of this compound-based precursors.

The thermal decomposition of these precursors is a multi-stage process. For a mixed this compound and titanium isopropoxide precursor system used in the synthesis of barium titanate (BaTiO₃), the decomposition typically occurs as follows:

0-250°C: The initial mass loss is attributed to the removal of solvents, such as isopropanol (B130326). nasa.gov

250-400°C: This stage involves the continued evaporation of solvents and the beginning of the decomposition of organic components. nasa.gov

400-650°C: Significant weight loss occurs as the solid material transitions from an amorphous to a crystalline state. nasa.gov

In a Pechini-type precursor system involving barium nitrate (B79036) and titanium isopropoxide, TGA reveals a more complex decomposition. A powder derived from this system at 350°C exhibits several weight loss stages when further heated: two endothermic losses up to 260°C (13% loss), followed by three distinct exothermic weight losses at approximately 320°C (19% loss), 420°C (17% loss), and 570°C (9% loss), and a final endothermic loss around 600°C (6% loss). rsc.org For gels prepared from barium acetylacetonate (B107027) and titanium (IV) isopropoxide, the major weight loss after initial solvent evaporation is associated with the decomposition of organic acetyl groups. inoe.ro

Table 1: TGA Decomposition Stages for this compound-Based Precursors

Temperature Range (°C) Event Precursor System
0 - 250 Solvent removal (isopropanol) Ba/Ti Isopropoxide
250 - 400 Organic decomposition initiation Ba/Ti Isopropoxide
25 - 260 Solvent removal & initial decomposition Ba-Nitrate/Ti-Isopropoxide
320 - 570 Multi-stage organic decomposition Ba-Nitrate/Ti-Isopropoxide
> 600 Final decomposition/crystallization Ba-Nitrate/Ti-Isopropoxide

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. mat-cs.com This allows for the detection of thermal events such as phase transitions and chemical reactions, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks in the DTA curve. labcompare.comhitachi-hightech.com

In the analysis of a BaTiO₃ precursor gel from barium acetylacetonate and titanium (IV) isopropoxide, DTA shows two endothermic peaks at 130.9°C and 165.4°C, corresponding to the volatilization of absorbed water, isopropanol, and acetic acid. inoe.ro Following these events, an exothermic peak appears around 620°C, which is likely due to the crystallization of the perovskite BaTiO₃ phase. inoe.ro A final exothermic peak observed between 732-760°C is associated with the decomposition of small amounts of barium carbonate formed from the acetyl groups. inoe.ro

For aerosol-derived powders from a barium nitrate and titanium isopropoxide system, the DTA curve shows mildly endothermic events up to 260°C, followed by three distinct exothermic peaks at approximately 320°C, 420°C, and 570°C. rsc.org A final endothermic peak is observed around 610°C, which is likely associated with the decomposition of an intermediate phase, Ba₂Ti₂O₅CO₃, to form BaTiO₃. rsc.org

Table 2: Key Thermal Events in DTA of this compound-Based Precursors

Temperature (°C) Type Event Precursor System
130.9, 165.4 Endothermic Solvent Volatilization Barium Acetylacetonate/Ti-Isopropoxide
~320, ~420, ~570 Exothermic Organic Decomposition Ba-Nitrate/Ti-Isopropoxide
~610 Endothermic Intermediate Phase Decomposition Ba-Nitrate/Ti-Isopropoxide
~620 Exothermic BaTiO₃ Crystallization Barium Acetylacetonate/Ti-Isopropoxide
732 - 760 Exothermic BaCO₃ Decomposition Barium Acetylacetonate/Ti-Isopropoxide

Coupled Mass Spectrometry (MS) for Evolved Gas Analysis (EGA-MS)

Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a powerful technique for identifying the gaseous products released during thermal decomposition. measurlabs.com As the sample is heated in the TGA instrument, the evolved gases are transferred to a mass spectrometer, which identifies them based on their mass-to-charge ratio. mdpi.comfrontier-lab.com This provides detailed insight into the decomposition mechanisms. rigaku.com

When studying the thermal decomposition of metal carboxylate precursors, such as those derived from barium, EGA-MS reveals that they tend to decompose in an inert atmosphere through a radical pathway. csic.esresearchgate.net This process releases symmetrical ketones as the major volatile products. csic.es For a mixed barium acetate-propionate precursor, the main evolved volatile is 3-pentanone (B124093) from the propionate (B1217596) groups, and to a lesser extent, acetone (B3395972) from the acetate groups. csic.es At temperatures above 400°C, carbon dioxide is also detected, indicating the decomposition of an intermediate barium carbonate (BaCO₃) phase. csic.es The ability to identify specific gaseous fragments like water, carbon dioxide, and various hydrocarbons is crucial for understanding the complete decomposition pathway. mdpi.com

Structural Elucidation Techniques

To fully understand the materials synthesized from this compound precursors, it is essential to determine their molecular and crystal structures. X-ray diffraction techniques are the primary tools for this purpose.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

While obtaining a single crystal of pure this compound is challenging due to its reactivity, researchers have successfully crystallized and analyzed more complex, related structures. An X-ray structural study of crystals isolated from the reaction of barium metal with titanium isopropoxide in isopropyl alcohol revealed a complex double barium-titanium isopropoxide. rsc.org The analysis showed that the crystals contain two different types of molecules with the formulas [Ba₄Ti₄(µ₄-O)₄(µ₃-OR)₂(µ-OR)₈(OR)₆(ROH)₄] and [Ba₄Ti₄(µ₄-O)₄(µ₃-OR)₂(µ-OR)₉(OR)₅(ROH)₃], where R represents the isopropyl group. rsc.org This analysis provides critical insight into the molecular nature of the precursor that leads to the formation of BaTiO₃. The technique has also been applied to other complex barium coordination compounds, revealing monomeric structures with high coordination numbers for the barium cation. nih.gov

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity in Derived Materials

Powder X-ray Diffraction (XRD) is a versatile technique used to identify the crystalline phases present in a bulk sample and to assess its degree of crystallinity. sciencepub.net When a precursor like this compound is thermally decomposed, XRD is used to track the evolution of crystalline phases as a function of temperature.

In the synthesis of BaTiO₃ from this compound and titanium isopropoxide, XRD analysis shows that the material is largely amorphous at lower temperatures. nasa.gov As the temperature increases from 400 to 650°C, diffraction peaks corresponding to crystalline BaTiO₃ begin to appear. nasa.gov Studies using barium acetate and titanium isopropoxide precursors show that intermediate phases are often formed. researchgate.net For example, barium carbonate (BaCO₃) is a common intermediate that is identified by its characteristic XRD peaks. dergipark.org.trtheijes.com

The final calcination temperature significantly impacts the final product. XRD patterns confirm that a pure, crystalline BaTiO₃ phase is typically obtained at temperatures between 800°C and 950°C. inoe.rodergipark.org.tr The XRD patterns can also distinguish between different polymorphs of BaTiO₃, such as the cubic and tetragonal phases, by the presence of characteristic peak splitting at certain diffraction angles (e.g., around 45°). core.ac.ukmdpi.comaip.org For instance, the formation of the tetragonal BaTiO₃ phase is often confirmed by comparing the experimental XRD pattern to standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as file no. 05-0626. inoe.rocore.ac.uk

Microscopic and Morphological Characterization of Derived Materials

The morphology of materials synthesized from this compound precursors, particularly at the nanoscale, dictates their functional properties. Techniques that can resolve fine details of the surface, structure, and domain architecture are crucial.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology, Grain Size, and Particle Shape

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface topography and microstructure of materials derived from this compound. In the synthesis of barium titanate (BaTiO₃) nanopowders, for instance, SEM analysis is routinely used to examine particle morphology and size.

Studies employing precursors like titanium isopropoxide and barium acetate or barium hydroxide show that the resulting BaTiO₃ particles can be controlled at the nanoscale. jetir.orgunb.br For example, BaTiO₃ nanoparticles synthesized via a Pechini method using titanium(IV) (triethanolaminato) isopropoxide and barium acetate, followed by calcination at 800°C, were shown by SEM to consist of round-shaped grains with an average size of 40-90 nm. dergipark.org.tr These grains were observed to form agglomerates due to the heat treatment process. dergipark.org.tr Another sol-gel synthesis route reported the formation of BaTiO₃ particles with an average size of 30-40 nm. jetir.org

SEM is also critical for observing the evolution of microstructure with processing conditions. For instance, in the hydrothermal processing of BaTiO₃ films from a titanium organometallic precursor and aqueous Ba(OH)₂, SEM images revealed that grain sizes could be controlled from nano- to micrometer dimensions by adjusting temperature and reactant concentrations. princeton.edu Similarly, when synthesizing Barium Zirconium Titanate (BZT) using titanium (triethanolaminato) isopropoxide, SEM results demonstrated that increasing the zirconium content led to a decrease in grain size, with particles exhibiting a spherical morphology. researchgate.net

The data below summarizes findings from various studies on materials derived from this compound and related precursors, highlighting the morphological details obtained through SEM.

Table 1: SEM Morphological Analysis of Materials Derived from this compound and Related Precursors

Material Synthesis Method Precursors Key SEM Findings Grain/Particle Size Reference
BaTiO₃ Pechini Barium acetate, Titanium(IV) (triethanolaminato) isopropoxide Round-shaped grains, agglomerated 40-90 nm dergipark.org.tr
BaTiO₃ Sol-Gel Barium acetate, Titanium isopropoxide Nanoparticles 30-40 nm jetir.org
BaTiO₃ Hydrothermal Titanium organometallic, Ba(OH)₂ Polycrystalline films Nano- to micrometer princeton.edu

Piezoresponse Force Microscopy (PFM) for Ferroelectric Domain Imaging

Piezoresponse Force Microscopy (PFM) is a powerful scanning probe microscopy technique essential for studying the ferroelectric properties of materials like BaTiO₃ at the nanoscale. cdmf.org.brspmtips.com It operates by detecting the local piezoelectric deformation of a material's surface induced by an AC voltage applied via a conductive atomic force microscope (AFM) tip. spmtips.com This allows for the direct imaging of ferroelectric domain structures with a resolution that can reach a few nanometers. cdmf.org.br

In the context of BaTiO₃ derived from precursors such as this compound, PFM is used to visualize the architecture of ferroelectric domains and to study their response to electric fields (poling). cdmf.org.br For example, PFM studies on BaTiO₃ ceramics reveal nanoscale domain structures, sometimes with average sizes around 50 nm. cdmf.org.br The contrast in PFM images (bright and dark regions) corresponds to the orientation of the polarization vector, indicating that the perpendicular component of polarization can be switched between two stable states. cdmf.org.br

PFM can also perform spectroscopic measurements to obtain local electromechanical hysteresis loops, providing quantitative data on the material's piezoelectric response. spmtips.com Research on BaTiO₃ nanofibers synthesized via electrospinning a sol-gel solution has utilized PFM to measure the piezoelectric coefficient (d₃₃), yielding values around 19.78 pm/V. ufl.edu This technique is indispensable for understanding how synthesis conditions and material nanostructure, originating from precursors like this compound, influence the functional ferroelectric properties. cdmf.org.brspmtips.com

Other Analytical and Characterization Methods

Beyond microscopy, other analytical techniques are vital for a complete understanding of the materials synthesized from this compound, particularly concerning their elemental composition and stoichiometry.

Rutherford Backscattering Spectrometry (RBS) for Compositional Analysis of Films

Rutherford Backscattering Spectrometry (RBS) is an ion scattering technique that provides quantitative compositional analysis of thin films without the need for reference standards. eag.comeag.com The method involves directing a beam of high-energy helium ions onto a sample and measuring the energy of the ions that are scattered backward after colliding with atomic nuclei in the film. eag.comsympnp.org The energy of a backscattered ion depends on the mass of the target atom and the depth at which the collision occurred, allowing for the determination of elemental composition as a function of depth for films typically less than 1 micrometer thick. eag.commatestlabs.com

For thin films like BaTiO₃, which can be synthesized from this compound and titanium isopropoxide precursors, RBS is the method of choice for verifying the correct 1:1 stoichiometry of barium to titanium. nasa.gov It can determine the areal density (atoms/cm²) of each constituent element with high accuracy. eag.commatestlabs.com This is crucial as deviations from the ideal stoichiometry can significantly impact the material's dielectric and ferroelectric properties. RBS can also be used to assess film uniformity and identify the presence of impurities. sympnp.org The technique is non-destructive, which is a significant advantage when analyzing valuable or delicate samples. sympnp.orgmeasurlabs.com

Table 2: Key Features of Rutherford Backscattering Spectrometry (RBS)

Feature Description Relevance to Ba-Isopropoxide Derived Films
Principle Measures energy of backscattered high-energy ions (e.g., He²⁺). eag.com Allows for first-principles calculation of elemental composition. eag.com
Quantification Standardless, provides absolute elemental concentrations (atoms/cm²). eag.commatestlabs.com Crucial for verifying Ba:Ti stoichiometry in BaTiO₃ films. nasa.gov
Depth Profiling Provides compositional information as a function of depth. measurlabs.com Can analyze film uniformity and layered structures up to ~1 µm. eag.commatestlabs.com
Detection Detects elements from Boron to Uranium. eag.com Suitable for analyzing Ba, Ti, and O content.

| Nature | Generally non-destructive. sympnp.orgmeasurlabs.com | Preserves the sample for other characterization methods. |

Gravimetric Analysis for Elemental Composition Determination

Gravimetric analysis is a classical and highly accurate quantitative method based on the measurement of mass. In the context of materials derived from barium-containing precursors, it is used to determine the amount of a specific element by converting it into a stable, insoluble precipitate of known chemical composition. scribd.com

For instance, to determine the barium content in a synthesized compound like barium titanate or barium zirconate, a sample can be dissolved, and the barium ions (Ba²⁺) are precipitated from the solution as barium sulfate (B86663) (BaSO₄) by adding a sulfate source. scribd.comwalisongo.ac.id BaSO₄ is a dense, highly insoluble solid that can be filtered, washed, dried, and weighed. researchgate.netlibretexts.org From the final mass of the pure BaSO₄ precipitate, the mass and percentage of barium in the original sample can be calculated using stoichiometric principles. scribd.com

This method, while more time-consuming than instrumental techniques, can offer high precision and accuracy when performed carefully. researchgate.net It is often used to verify the composition of synthesized materials like BaZrO₃, where the mole ratio of Ba²⁺ to Zr⁴⁺ can be determined by separately precipitating and weighing their respective insoluble salts. walisongo.ac.id Such analysis confirms the successful synthesis of the target compound with the correct elemental ratios derived from the initial precursors. walisongo.ac.id

Applications of Barium Isopropoxide in Advanced Materials Synthesis

Thin Film Deposition Technologies

Barium isopropoxide serves as a key precursor in several advanced methods for fabricating thin films, which are essential components in a wide array of electronic and optical devices. Its chemical properties are leveraged in deposition technologies that rely on the controlled decomposition of metal-organic compounds to build up material layers with atomic-scale precision.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a chemical vapor deposition technique that uses metal-organic compounds, such as this compound, as precursors. In a typical MOCVD process, precursor vapors are transported by a carrier gas into a reaction chamber where they decompose on a heated substrate, resulting in the deposition of a thin film. montana.edu The precise control over various process parameters allows for the growth of high-quality crystalline films. montana.edustanford.edu

A primary requirement for a successful MOCVD precursor is adequate volatility, which ensures consistent transport of the material to the substrate surface. umich.educapes.gov.br Metal alkoxides like this compound are often solid and can present challenges in achieving stable vapor pressure. umich.edu The tendency of barium precursors to form oligomeric structures can limit their volatility, making consistent delivery to the reaction chamber difficult. researchgate.net

To overcome these challenges, significant research has focused on precursor design. This involves modifying the molecular structure of the barium compound to enhance its volatility without compromising its thermal stability. Strategies include the use of different or mixed ligands, such as β-diketonates and β-ketoesterates, which can prevent the formation of non-volatile aggregates and improve solubility and stability. umich.edu For instance, new classes of linked β-ketoiminate−polyether−β-ketoiminate ligands have been designed specifically to encapsulate alkaline-earth cations like barium, resulting in monomeric complexes with improved volatility suitable for MOCVD. acs.org While materials like this compound have been considered, the development of alternative precursors with optimized volatility remains a key area of research. google.com

The quality, composition, and growth rate of thin films deposited by MOCVD are highly dependent on the precise control of various growth parameters. montana.edu Key parameters that require careful optimization include substrate temperature, precursor and carrier gas flow rates, precursor partial pressure, and reactor pressure. montana.edubibliotekanauki.pl

The substrate temperature is a critical factor as it must be high enough to induce the chemical reaction of the precursors at the surface but not so high as to cause gas-phase reactions or damage to the film. montana.edu Studies on the deposition of barium-containing oxides, such as Barium Titanate (BaTiO₃), have investigated optimal temperature ranges, for example, between 550–800 °C. researchgate.net The flow rates of the precursor vapor and any reactive gases (like oxygen) must be carefully controlled to determine the film's stoichiometry and growth rate. stanford.eduscience.gov The V/III ratio, which is the ratio of the group V to group III precursor flow rates in compound semiconductor growth, is an example of a critical process parameter that is meticulously controlled. bibliotekanauki.pl The interaction between these parameters is complex, and their optimization is crucial for achieving reproducible, high-quality films.

Table 1: Key MOCVD Growth Parameters and Their General Impact

ParameterGeneral Role in Deposition ProcessTypical Range for Oxide Growth
Substrate Temperature Governs precursor decomposition kinetics and film crystallinity.400 - 800 °C bibliotekanauki.plresearchgate.net
Precursor Flow Rate Controls the amount of material delivered to the substrate, influencing growth rate.Varies widely based on precursor volatility and system design (e.g., 4 sccm). montana.edu
Reactor Pressure Affects gas flow dynamics, boundary layer thickness, and reaction pathways.Low Pressure (e.g., 20-200 mbar) to High Vacuum. bibliotekanauki.pl
Carrier Gas Flow Transports precursor vapor to the reaction chamber.Varies (e.g., 6 l/min). bibliotekanauki.pl

Note: Ranges are indicative and highly dependent on the specific precursors, material system, and reactor configuration.

Epitaxial growth refers to the deposition of a crystalline thin film on a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. This technique is essential for producing single-crystal-like films with superior properties required for advanced electronic and electro-optic devices. worldscientific.com Complex oxides, such as BaTiO₃, exhibit a wide range of functional properties, and their performance in thin-film form is maximized when grown epitaxially. researchgate.net

Using MOCVD, the epitaxial growth of complex oxides like BaTiO₃ has been successfully demonstrated. acs.org This is achieved by carefully selecting a substrate with a compatible crystal structure and lattice parameter (e.g., Magnesium Oxide - MgO) and fine-tuning the MOCVD growth parameters to promote ordered atomic arrangement. acs.orgworldscientific.com The challenge in growing complex multicomponent oxides lies in maintaining precise stoichiometry and achieving atomically flat surfaces, which are influenced by parameters like laser fluence in related deposition techniques like Pulsed Laser Deposition (PLD). aps.org The ability to grow epitaxial BaTiO₃ films using barium precursors highlights the capability of MOCVD to fabricate the high-quality heterostructures needed for next-generation technologies. acs.orgnih.gov

Growth Parameter Optimization and Process Control (e.g., substrate temperature, precursor flow)

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. ntnu.no It allows for the deposition of films with atomic-level thickness control and excellent conformality on complex, high-aspect-ratio structures. rsc.org The process involves exposing the substrate to alternating pulses of different precursors, which react with the surface one at a time in a self-saturating manner.

The core of ALD is the self-limiting nature of the precursor-surface reaction, which ensures that growth stops after one atomic or molecular layer is formed per cycle. avsconferences.org While ALD processes for many materials are well-established, achieving a true self-limiting growth window for barium-containing oxides has been a significant challenge. rsc.org This is often due to the high reactivity of barium precursors or their tendency to form non-volatile oligomers. researchgate.net

Recent research has demonstrated successful self-limiting ALD of Barium Oxide (BaO) and BaTiO₃. For BaO, a breakthrough was achieved using a novel pyrrole-based barium precursor with water as the co-reactant. ntnu.noresearchgate.net This process established a temperature and dose-independent ALD window between 180–210 °C, exhibiting a constant growth per cycle (GPC) of 0.45 Å, which is characteristic of self-terminating behavior. ntnu.norsc.org

For the deposition of the complex oxide BaTiO₃, self-limiting growth has been achieved by combining the precursor cycles for the individual oxides. researchgate.net One approach involves using barium cyclopentadienyl (B1206354) and titanium methoxide (B1231860) precursors with water, where thoroughly mixing the Ba-O and Ti-O growth cycles suppresses the formation of undesirable barium hydroxide (B78521) and enables the self-limiting growth of amorphous BaTiO₃. researchgate.net Another successful method used barium bis(pentamethylcyclopentadienyl) with titanium tetraisopropoxide and water to deposit BaTiO₃ films at 275 °C. researchgate.net By intermixing the self-limiting BaO ALD layers with TiO₂ ALD layers, amorphous BaTiO₃ with a high dielectric constant can be deposited with precise stoichiometric control. ntnu.no

Table 2: Research Findings on Self-Limiting ALD of Barium-Containing Oxides

FilmBarium Precursor TypeCo-reactantDeposition Temperature (°C)Achieved Growth Per Cycle (GPC)Key Finding
BaO Pyrrole-based (py-Ba)H₂O180 - 2100.45 ÅFirst temperature and dose-independent thermal ALD of BaO. ntnu.norsc.org
BaTiO₃ Barium cyclopentadienylH₂O, Ti(OMe)₄3400.37 - 0.5 ÅSelf-limiting growth achieved by mixing Ba and Ti subcycles. researchgate.net
BaTiO₃ Barium bis(pentamethylcyclopentadienyl)H₂O, Ti(OⁱPr)₄275Not specifiedSuccessful ALD of BaTiO₃. researchgate.net
Development and Evaluation of Novel Barium Precursors for ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials layer by layer, enabling exceptional conformity and thickness control at the atomic scale. rsc.org The development of suitable molecular precursors is essential for a successful ALD process, requiring a careful balance of volatility, thermal stability, and reactivity. researchgate.net For barium-containing films like Barium Titanate (BaTiO₃), finding effective barium precursors has been a significant challenge.

Historically, cyclopentadienyl (cp-Ba)-type precursors were commonly used for the ALD of barium-containing oxides. rsc.org However, these precursors often exhibit chemical vapor deposition (CVD)-like behavior, where they can react with any oxygen-containing species without the need for a co-reactant, making true self-limiting growth difficult to achieve. rsc.org For instance, studies using bis(tris(tert-butyl)cyclopentadienyl)-barium highlighted non-saturating deposition due to the precursor's reaction with water. aip.org This lack of self-limiting behavior in binary BaO deposition has hindered the precise fabrication of multicomponent films like BaTiO₃. rsc.org

To overcome these limitations, research has focused on developing novel barium precursors. Recent advancements include:

Pyrrole-based Precursors : A novel pyrrole-based barium precursor (py-Ba) has enabled the first truly self-limiting thermal ALD of barium oxide (BaO) using water as the co-reactant. rsc.orgntnu.no This system established a stable ALD window between 180°C and 210°C, with a constant growth per cycle (GPC) of 0.45 Å. rsc.orgntnu.no The resulting BaO films were smooth, pure, and highly conformal, demonstrating the potential of this precursor for fabricating high-quality multicomponent films. rsc.orgntnu.no

Heteroleptic Complexes : Researchers have synthesized novel heteroleptic barium complexes using aminoalkoxide and β-diketonate ligands. nih.govacs.org These complexes, such as [Ba(ddemap)(tmhd)]₂ and [Ba(ddemmp)(tmhd)]₂, are designed to have a saturated metal center, which improves their volatility and thermal stability, preventing the formation of oligomeric structures that limit the performance of other precursors. nih.govacs.org These compounds show high volatility, subliming at 160°C under reduced pressure, making them promising candidates for ALD and chemical vapor deposition (MOCVD). nih.govacs.org

Cyclopentadienyl Derivatives : Efforts continue in modifying cyclopentadienyl-based precursors. One study investigated the thermal ALD of BaTiO₃ using bis-(1,2,4 triisopropylcyclopentadienyl)-barium and titanium isopropoxide (TTIP) as the titanium precursor. aip.orgresearchgate.net At a deposition temperature of 290°C, the barium precursor was found to form a barium hydroxide phase, which is highly reactive with CO₂ to form barium carbonate (BaCO₃). aip.orgresearchgate.net Avoiding this carbonate formation is critical, as the reaction between BaCO₃ and TiO₂ has a much higher energy barrier to forming BaTiO₃ than the reaction between Ba(OH)₂ and TiO₂. aip.orgresearchgate.net

The table below summarizes the evaluation of different barium precursors for ALD.

Precursor TypeCo-reactantDeposition Temp. (°C)Growth Per Cycle (GPC)Key Findings & Challenges
Pyrrole-based (py-Ba)H₂O180 - 2100.45 ÅAchieved first self-limiting BaO ALD; films are pure and smooth. rsc.orgntnu.no
bis-(1,2,4 triisopropylcyclopentadienyl)-bariumH₂O290Not specifiedForms Ba(OH)₂ intermediate, susceptible to CO₂ contamination forming BaCO₃. aip.orgresearchgate.net
Heteroleptic Ba ComplexesNot specifiedSublimes at 160Not applicableHigh volatility and thermal stability; promising for ALD/MOCVD. nih.govacs.org
Cyclopentadienyl (cp-Ba) typeH₂O275 - 400VariableOften shows CVD-like behavior; difficult to achieve self-limiting growth. rsc.orgaip.org

Sol-Gel Processing and Solution-Based Methods

Solution-based synthesis routes, including the sol-gel process, are widely employed for producing advanced ceramic materials. These wet chemical methods offer significant advantages over traditional solid-state reactions, such as higher purity, better chemical homogeneity, lower synthesis temperatures, and the ability to produce fine, nano-sized particles. researchgate.netrroij.combinghamton.edu

The Pechini method, a type of polymeric precursor technique, is a versatile wet chemical route for synthesizing complex oxide powders. researchgate.netresearchgate.net The process is based on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelates with various metal cations. When a polyhydroxylic alcohol such as ethylene (B1197577) glycol is added and the mixture is heated, a polyesterification reaction occurs, resulting in a polymeric resin with a homogeneous distribution of cations trapped within the organic network. Subsequent calcination of this resin at relatively low temperatures removes the organic components, yielding a fine, reactive oxide powder with excellent stoichiometric control. researchgate.net

This method has been extensively used to synthesize barium titanate (BaTiO₃), often using barium acetate (B1210297) or barium nitrate (B79036) as the barium source and titanium isopropoxide as the titanium precursor. researchgate.netdergipark.org.tr The key advantages include:

Homogeneity : It ensures a molecular-level mixing of the metal cations, preventing segregation during thermal treatment.

Stoichiometry Control : The process allows for precise control over the final composition of the material. researchgate.netresearchgate.net

Nanoparticle Synthesis : It facilitates the production of nano-sized crystalline particles at lower temperatures compared to solid-state methods. researchgate.netscielo.br

A notable challenge in applying the Pechini process to barium-containing compounds is the potential formation of highly stable barium carbonate (BaCO₃) as an intermediate phase during the organic burnout stage. However, studies have shown that by carefully controlling the decomposition conditions, such as using low temperatures over extended periods, the formation of carbonates can be avoided.

A variation of this technique is the modified Pechini process, where ethylenediaminetetraacetic acid (EDTA) is used as the chelating agent instead of citric acid to improve the solvation of metal cations. This modification has been successfully applied to prepare thin films of materials like gadolinium-doped barium cerate.

MethodBarium PrecursorTitanium PrecursorKey Process StepsResulting MaterialAverage Particle/Crystallite Size
Pechini MethodBarium AcetateTitanium (IV) isopropoxideChelation with citric acid, polymerization with ethylene glycol, calcination. researchgate.netCrystalline BaTiO₃ Nanoparticles<200 nm researchgate.net
Pechini MethodBarium AcetateTitanium(IV) (triethanolaminato) isopropoxideFormation of metal-citrate complexes, polymerization, calcination at 800°C. dergipark.org.trCubic BaTiO₃ Nanoparticles~52 nm dergipark.org.tr
Pechini MethodBarium NitrateTitanium isopropoxideFormation of barium and titanium citrate (B86180), polymerization with ethylene glycol, pre-calcination at 300°C, calcination at 500-600°C. BaTiO₃ NanopowdersHomogeneous, nanopowder
Modified PechiniBarium AcetateNot Applicable (for BaCe₀.₈Gd₀.₂O₃)Chelation with EDTA, polymerization with ethylene glycol, heat treatment. BaCe₀.₈Gd₀.₂O₃ Thin Films~0.3 µm film thickness

Hydrothermal and sol-precipitation methods are effective low-temperature, solution-based techniques for synthesizing crystalline nanoparticles directly from solution, often avoiding the need for high-temperature calcination steps. nanografi.com

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This method has been successfully used to prepare nanocrystalline BaTiO₃ from precursors like titanium isopropoxide and barium hydroxide. researchgate.net The reaction conditions, such as synthesis temperature and the Ba/Ti precursor ratio, significantly influence the crystallite size and properties of the final product. researchgate.net For instance, increasing the synthesis temperature generally leads to larger crystallites and enhanced tetragonality in BaTiO₃. researchgate.net The hydrothermal microwave (HTMW) method is a variation that uses microwave heating to accelerate the reaction, allowing for the rapid synthesis of BaTiO₃ and barium strontium titanate (BST) nanoparticles in minutes.

Sol-precipitation involves the controlled precipitation of a solid material from a solution. This method can be finely tuned to control particle size and morphology.

The alkoxide-hydroxide sol-precipitation method uses precursors like barium hydroxide octahydrate and titanium (IV) isopropoxide. koreascience.kr The process results in aggregates of primary nanoparticles (20-50 nm), which form larger, often spherical, secondary particles. koreascience.kr

The "organosol" precipitation method is a novel approach that allows for the synthesis of BaTiO₃ nanocrystals at or near room temperature. rsc.orgacerp.ir This technique can produce high-purity, monodisperse nanocrystals (~3 nm) by using an organic base like methylamine, which avoids contamination from inorganic ions like sodium. acerp.ir The use of a capping agent, such as oleic acid, ensures the particles are small and well-dispersed in nonpolar solvents. rsc.orgacerp.ir

Achieving chemical homogeneity is a primary goal in the synthesis of multicomponent materials, as it directly impacts the material's properties and performance. Wet chemical routes are inherently advantageous for creating homogeneous mixtures because they involve mixing precursors at the molecular level in a solution. acs.org This contrasts with conventional solid-state methods, where macroscopic powders are mechanically mixed, often leading to incomplete reactions and inhomogeneous products. rroij.com

Various wet chemical techniques, including the Pechini method, sol-gel, co-precipitation, and hydrothermal synthesis, have been developed specifically to produce homogeneous, stoichiometric, and pure materials like BaTiO₃. binghamton.eduacs.org For example, the use of titanyl acylate [Ti(OⁱPr)₄₋ₓ(OAc)ₓ] and barium acetate [Ba(OAc)₂] as water-soluble precursors allows for intimate mixing in solution. acs.org

Furthermore, the synthesis of double alkoxides is a direct approach to creating a single-source precursor containing multiple metals in the desired stoichiometric ratio. For instance, barium aluminum isopropoxide, Ba[Al(OⁱPr)₄]₂, and barium zirconium isopropoxide, BaZr₂(OⁱPr)₁₀, have been synthesized from this compound and the corresponding metal isopropoxide. dtic.mil These double alkoxides can then be used to prepare multicomponent oxide gels, ensuring a homogeneous distribution of the metal cations throughout the material. dtic.mil

Hydrothermal and Sol-Precipitation Approaches for Nanoparticle Synthesis

Synthesis of Advanced Ceramic and Functional Materials

Ferroelectric and High-κ Dielectric Materials (e.g., Barium Titanate, BaTiO₃)

This compound and related chemical precursors are instrumental in the synthesis of advanced functional materials, most notably barium titanate (BaTiO₃). BaTiO₃ is a cornerstone material in the electronics industry, renowned for its exceptional ferroelectric, piezoelectric, and high dielectric constant (high-κ) properties. dergipark.org.trnanografi.comjetir.org These characteristics make it a critical component in a vast range of applications, including multilayer ceramic capacitors (MLCCs), dynamic random-access memory (DRAM), sensors, and transducers. dergipark.org.trjetir.org

The synthesis route plays a crucial role in determining the final properties of the BaTiO₃ powder, such as particle size, purity, and crystal structure, which in turn dictate its performance in electronic devices. rroij.comdergipark.org.tr Wet chemical methods are preferred for these applications because they allow for the synthesis of high-purity, nano-sized BaTiO₃ powders with precise stoichiometric control. researchgate.netnanografi.com

Pechini Method : This method yields nano-sized BaTiO₃ powders with high chemical homogeneity. researchgate.netresearchgate.net By using precursors like barium acetate and titanium isopropoxide, researchers can produce BaTiO₃ with average crystallite sizes in the nanometer range (e.g., 40-90 nm), which is essential for the miniaturization of electronic components. dergipark.org.tr

Sol-Gel Process : The sol-gel route, reacting precursors like barium acetate and titanium isopropoxide, is another powerful technique for producing BaTiO₃. researchgate.netjetir.org It allows for meticulous control over the material's composition and results in fine, uniformly distributed particles. jetir.org The process can be combined with hydrothermal treatment to improve crystallinity and promote the cubic-to-tetragonal phase transformation, which is critical for ferroelectric properties. researchgate.net

Hydrothermal/Solvothermal Synthesis : These methods can directly produce crystalline BaTiO₃ nanowires and nanoparticles at low temperatures. researchgate.netacs.org Single-crystalline BaTiO₃ nanowires synthesized via the solution-phase decomposition of barium titanium isopropoxide have demonstrated stable ferroelectricity even at diameters as small as 3 nm. acs.org

Atomic Layer Deposition (ALD) : For thin-film applications, such as next-generation memory and high-κ gate dielectrics, ALD is a key technology. The development of new barium precursors is enabling the deposition of high-quality, amorphous or crystalline BaTiO₃ thin films with excellent dielectric performance. rsc.orgresearchgate.net

The ability to synthesize BaTiO₃ with controlled nanoscale dimensions and high purity via these chemical routes is fundamental to advancing its application in high-performance ferroelectric and high-κ dielectric devices. jetir.orgacs.org

Doping Strategies and Their Impact on Material Properties (e.g., with Lanthanum, Zirconium, Copper)

Doping is a common strategy to modify the properties of BaTiO3 for specific applications. By introducing other elements into the BaTiO3 crystal lattice, it is possible to alter its dielectric, piezoelectric, and ferroelectric characteristics. ajol.info this compound-based synthesis routes provide a convenient way to incorporate dopants by adding the respective metal compounds to the precursor solution.

Lanthanum (La) doping of BaTiO3 has been shown to affect its microwave absorption properties. researchgate.net Sol-gel methods are employed to prepare Lanthanum-doped BaTiO3, where the dopant is introduced into the precursor solution. researchgate.net Studies have shown that La-doping can lead to a single-phase tetragonal BaTiO3 structure with long-range lattice disorder and local polar ordering. researchgate.net

Zirconium (Zr) can be incorporated into BaTiO3 to form barium zirconate titanate (BZT). This material is of interest for its tunable dielectric properties. The synthesis can be achieved by using zirconium alkoxides alongside barium and titanium precursors. researchgate.net

Copper (Cu) can be introduced into BaTiO3 to create composite materials. For instance, barium strontium titanate (BST) powders have been mixed with copper powders using ball milling to create BST-Cu composites for applications in multilayer ceramic capacitors. 193.6.1 Another approach involves the preparation of lead-lanthanum-zirconium-titanium (PLZT) ceramic films on copper foils using a sol-gel method. google.com

The addition of dopants can also influence the microstructure of the resulting ceramic. For example, yttrium doping in barium cerate and barium zirconate thin films has been observed to reduce the grain size. mdpi.com

Control over Crystalline Phase (Cubic vs. Tetragonal) and Microstructure

The crystalline phase of barium titanate (BaTiO3) is a critical determinant of its properties. At room temperature, the tetragonal phase is ferroelectric and exhibits a high dielectric constant, making it suitable for many electronic applications. jetir.org Above the Curie temperature (around 130°C), it transitions to a cubic paraelectric phase. mdpi.com The sol-gel synthesis method, often employing this compound, allows for a degree of control over the resulting crystalline phase.

The transition from an amorphous gel to a crystalline BaTiO3 structure is achieved through calcination. The calcination temperature and atmosphere significantly influence the final phase. For instance, amorphous films prepared from barium acetate and titanium isopropoxide precursors can crystallize into the tetragonal phase after annealing at 700°C. inoe.ro In some sol-gel preparations, the tetragonal phase becomes more prominent as the calcination temperature increases. mdpi.com

The microstructure, including grain size and morphology, is also heavily influenced by the synthesis conditions. The sol-gel method is known for producing fine, uniform particles. inoe.ro Researchers have demonstrated that by controlling parameters such as precursor concentrations, temperature, and the use of chelating agents, it is possible to synthesize BaTiO3 with various morphologies, including nanoparticles, nanosheets, and nanocubes. jetir.orgiaamonline.org For example, using barium acetate and titanium (IV) isopropoxide, BaTiO3 nanoparticles with dimensions of 30-40 nanometers have been synthesized. jetir.org The grain size, in turn, affects the dielectric properties, with a decrease in grain size generally leading to a lower dielectric constant. jetir.org

Superconducting Materials (e.g., Yttrium Barium Copper Oxide, YBCO)

This compound has been utilized in the synthesis of high-temperature superconducting materials, most notably Yttrium Barium Copper Oxide (YBCO). YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K). wikipedia.org

The synthesis of YBCO often involves the use of metal alkoxides as precursors in a sol-gel process. In this context, this compound is used alongside yttrium isopropoxide and copper ethoxide. kochi-tech.ac.jp The precursors are dissolved in a solvent mixture, which can include isopropanol (B130326), acetic acid, and water. kochi-tech.ac.jp The addition of ammonia (B1221849) is sometimes necessary to adjust the pH and prevent the segregation of the different metal components. kochi-tech.ac.jp This process allows for the controlled preparation of a gel, which is then heat-treated to form the YBCO superconductor. kochi-tech.ac.jp The final material has a layered perovskite-related crystal structure. wikipedia.org

Mixed-Metal Oxides and Perovskites (e.g., Barium Zirconate, Barium Cerate)

This compound is a valuable precursor for the synthesis of various mixed-metal oxides and perovskites, which have applications in areas such as proton-conducting fuel cells and refractory materials.

Barium Zirconate (BaZrO₃) is a refractory material with a high melting point. uliege.be It can be synthesized through various methods, including the reaction of barium precursors with zirconium alkoxides. researchgate.net For instance, perovskite barium zirconate titanate nanoparticles have been synthesized at low temperatures using titanium alkoxide, zirconium alkoxide, and barium hydroxide. researchgate.net

Barium Cerate (BaCeO₃) and its doped variations are studied for their potential as proton-conducting electrolytes in fuel cells. mdpi.com this compound can be used in the synthesis of these materials. For example, low-temperature routes have been developed for preparing yttrium-doped barium cerate nanoparticulate powders. science.gov These methods can involve the chelation of metal ions or the destabilization of micro-emulsions, leading to single-phase perovskites after thermal treatment. science.gov

Materials for Photorefractive Applications (e.g., BaTiO₃)

Barium titanate (BaTiO₃) is a prominent photorefractive material, meaning its refractive index changes in response to light. This property makes it valuable for applications in optical information processing and phase conjugation. dtic.mil The photorefractive effect in BaTiO₃ is often attributed to the presence of variably valent transition-metal ions, particularly iron. dtic.miloptica.org

The synthesis of high-purity BaTiO₃ is crucial for studying and controlling its photorefractive properties. This compound is used in sol-gel processes to produce high-purity BaTiO₃. nasa.gov In some cases, researchers have prepared their own this compound from barium metal to ensure the necessary purity levels, as commercially available precursors may contain impurities that interfere with the photorefractive effect. nasa.govoptica.org The synthesis involves the simultaneous hydrolytic decomposition of barium and titanium isopropoxides. nasa.gov

Ceramic Materials for Nuclear Waste Immobilization

Ceramic materials are investigated as durable matrices for the immobilization of high-level nuclear waste due to their long-term stability and chemical durability. ncbj.gov.pl Specific ceramic phases, such as hollandite, are considered for encapsulating radioactive isotopes like cesium. researchgate.netresearchgate.net

This compound can play a role in the synthesis of these ceramic waste forms through sol-gel processes. The sol-gel route allows for the creation of ceramic matrices designed to contain nuclear waste surrogates. ncbj.gov.pl For instance, hollandite-type ceramics with the general formula Baₓ(Al,Ti)₈O₁₆ can accommodate cesium ions within their tunnel-like structures. mdpi.com While direct use of this compound in all waste form synthesis is not always specified, the principles of using metal alkoxides to create complex oxide ceramics are relevant to this field.

Catalytic Applications in Organic Synthesis

This compound has emerged as a valuable reagent in organic chemistry, primarily for its role in promoting carbon-carbon bond formation. Its basicity and the unique reactivity of the barium cation allow it to catalyze specific organic transformations, offering alternative synthetic routes to important molecular structures.

Promotion of 1,5-Diketone Synthesis

This compound serves as an effective promoter for the one-pot synthesis of symmetrical 1,5-diketones through a tandem cross-coupling reaction. acs.org This method involves the reaction of an aryl methyl ketone with an aromatic aldehyde in the presence of a catalytic amount of this compound. researchgate.net The process is notable for its operational simplicity and good yields.

The reaction mechanism is understood to proceed through three sequential steps initiated by the in-situ generation of a barium enolate from the ketone. researchgate.net

Aldol (B89426) Reaction: The barium enolate attacks the aldehyde, forming an aldol adduct.

β-Elimination: The resulting aldol adduct undergoes dehydration (β-elimination) to form an α,β-unsaturated ketone (a chalcone (B49325) derivative).

Michael Addition: A second molecule of the barium enolate then adds to the α,β-unsaturated ketone via a Michael addition, yielding the final 1,5-diketone product.

This one-pot process provides a convenient and direct route to symmetrical 1,5-diketones. Research has shown that the addition of isopropanol can, in some cases, improve the chemical yield of the reaction. researchgate.net The effectiveness of this compound is highlighted when compared to other metal isopropoxides, such as those of sodium, potassium, and magnesium, which have been found to be less effective under similar conditions. acs.org

Table 1: this compound Catalyzed Synthesis of 1,3,5-Triarylpentane-1,5-diones acs.org
EntryAryl Ketone (Ar¹COCH₃)Aldehyde (Ar²CHO)Yield (%)
1AcetophenoneBenzaldehyde72
2Acetophenone4-Methoxybenzaldehyde85
3Acetophenone4-Chlorobenzaldehyde68
44'-MethylacetophenoneBenzaldehyde81
54'-MethoxyacetophenoneBenzaldehyde83
64'-Chloroacetophenone4-Chlorobenzaldehyde71

Catalysis of Asymmetric Aldol Reactions

While this compound itself is not a chiral catalyst, it is a crucial precursor for the generation of novel asymmetric catalysts used in direct aldol reactions. Current time information in Bangalore, IN.mdpi.com These reactions are fundamental for the enantioselective construction of carbon-carbon bonds, producing chiral β-hydroxy ketones, which are key building blocks in many complex molecules.

The development of small-molecule catalysts that mimic the function of Class II aldolase (B8822740) enzymes has been a significant area of research. sci-hub.se These enzymes utilize a metal cofactor to mediate the aldol reaction. sci-hub.se Barium-based complexes have been developed as effective mimics for this process. sci-hub.seresearchgate.net

A direct catalytic asymmetric aldol reaction between an unmodified ketone and an aldehyde can be promoted by an asymmetric barium complex. researchgate.net These catalysts are typically heterobimetallic complexes prepared from a barium source, such as this compound, and a chiral ligand, like (R)-(+)-1,1'-Bi-2-naphthol (BINOL). nih.gov The resulting barium-BINOL derived catalyst can effectively promote the reaction, although the enantioselectivity may vary compared to similar catalysts based on other metals like lanthanum. nih.gov The use of this compound provides a foundational component for creating a chiral environment where the aldol reaction can proceed with stereochemical control.

Emerging and Niche Applications

Beyond its established use in organic synthesis, this compound is gaining attention as a precursor material for advanced technologies, particularly in the fields of renewable energy and environmental remediation. Its utility in these areas stems from its role in the sol-gel synthesis of complex oxides with desirable functional properties.

Application in Solar Energy Technologies

This compound is utilized as a precursor in the synthesis of barium titanate (BaTiO₃), a perovskite ceramic with significant applications in solar energy. americanelements.comresearchgate.net Barium titanate is a lead-free ferroelectric material investigated for use in various solar cell architectures due to its high dielectric constant and favorable electronic properties. researchgate.netajol.info

The synthesis often involves a sol-gel process where a barium precursor, such as this compound or barium acetate, is reacted with a titanium alkoxide, like titanium isopropoxide (Ti(OⁱPr)₄). researchgate.netajol.info This method allows for the low-temperature preparation of high-purity, stoichiometric barium titanate nanoparticles.

These BaTiO₃ nanoparticles are then incorporated into solar devices. For instance, they have been used to create porous photoanodes for dye-sensitized solar cells (DSSCs). acs.org In one study, BaTiO₃ nanoparticles were synthesized using barium nitrate and titanium (IV) isopropoxide and then used to create a composite photoelectrode with multi-walled carbon nanotubes, which demonstrated a significant enhancement in power conversion efficiency compared to pure BaTiO₃. mdpi.com The role of this compound is therefore indirect but essential, enabling the production of the functional ceramic material that forms a core component of the solar cell.

Role in Water Treatment Applications

Similar to its application in solar energy, this compound serves as a precursor for producing materials used in water treatment. americanelements.com Specifically, it is used in the synthesis of barium titanate (BaTiO₃), which has shown promise as a photocatalyst for the degradation of organic pollutants in wastewater. scribd.commdpi.com

Photocatalysis is an advanced oxidation process that uses semiconductor materials to generate highly reactive oxygen species upon irradiation with light, which then break down contaminants. Barium titanate has been investigated for this purpose due to its unique electronic and piezoelectric properties. ajol.infoscribd.com

Barium titanate photocatalysts can be synthesized via sol-gel or hydrothermal methods using precursors like this compound. ajol.infoscribd.com Studies have demonstrated that nano-cubic BaTiO₃ can effectively degrade dyes like crystal violet under UV irradiation. scribd.com Other research has focused on optimizing the synthesis of BaTiO₃ via sol-gel methods and rapid calcination techniques to enhance its photoreduction activity for converting CO₂ and degrading pollutants like phenols. mdpi.com Therefore, the role of this compound in water treatment is to provide a starting material for the creation of nanostructured barium titanate, the active photocatalytic agent.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and bonding characteristics of molecules. For barium isopropoxide, DFT calculations can elucidate the nature of the barium-oxygen bond, the distribution of electron density, and how these factors influence its reactivity.

While specific DFT studies on the monomeric or oligomeric forms of this compound are not extensively documented in dedicated publications, insights can be drawn from computational studies of related metal alkoxides and the resulting materials they form, such as barium titanate (BaTiO₃). researchgate.netarxiv.orgarxiv.org DFT calculations on complex metal-organic systems consistently show that the bonding between a highly electropositive alkaline earth metal like barium and the oxygen atom of an alkoxide ligand is predominantly ionic. arxiv.orgchemrxiv.org The large difference in electronegativity between barium (0.89 on the Pauling scale) and oxygen (3.44) results in a significant transfer of electron density from the metal to the oxygen atom.

This creates a highly polar Ba-O bond. The barium atom exists as a Ba²⁺ cation, while the isopropoxide group acts as an anionic ligand, [CH₃)₂CHO]⁻. nih.gov The geometry around the barium center is dictated by the steric bulk of the isopropoxide ligands and the tendency of the molecule to form oligomeric structures to satisfy the coordination number of the large barium ion.

Theoretical investigations into the electronic properties of materials derived from barium precursors, like BaTiO₃, reveal the nature of these bonds. arxiv.orgarxiv.org For instance, electronic density maps calculated for BaTiO₃ show that the Ba-O bond is primarily ionic, in contrast to the more covalent Ti-O bonds which exhibit significant p-d hybridization. arxiv.orgarxiv.org This fundamental difference underscores the role of barium as a charge-balancing cation, a characteristic that originates in the precursor stage with this compound.

Table 1: Predicted Electronic and Bonding Properties of this compound based on DFT Analogues

Property Predicted Characteristic Rationale/Analogous System
Ba-O Bond Type Predominantly Ionic High electronegativity difference; DFT on BaTiO₃ arxiv.orgarxiv.org
Charge on Barium Close to +2 Consistent with its nature as an alkaline earth metal
Charge on Oxygen Close to -1 (on alkoxide O) Electron density transfer from Ba to the isopropoxide ligand
Molecular Geometry Tendency for oligomerization Large ionic radius of Ba²⁺ favors higher coordination numbers

| HOMO/LUMO | HOMO localized on alkoxide; LUMO associated with Ba | Typical for ionic metal-organic compounds chemrxiv.org |

Molecular Dynamics Simulations for Precursor Behavior in Solution and Gas Phase

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a window into the dynamic behavior of chemical systems. For this compound, MD simulations are invaluable for understanding its role as a precursor in sol-gel synthesis or chemical vapor deposition (CVD), where its aggregation state, solvation, and transport properties are critical.

Direct MD simulation studies of this compound are not widely published, but research on analogous systems, particularly titanium isopropoxide (TTIP) and other sol-gel precursors, offers significant transferable insights. arizona.eduutwente.nl In solution, metal alkoxides like this compound are known to exist not as simple monomers but as complex, dynamic oligomers. MD simulations can predict the size and structure of these oligomers, which are formed through bridging alkoxide groups. The degree of oligomerization is a key factor influencing the viscosity and reactivity of precursor solutions. utwente.nl

In the context of sol-gel synthesis of barium titanate, where this compound might be used alongside TTIP, MD simulations can model the co-hydrolysis and co-condensation reactions. arizona.edu These simulations show how precursor molecules interact with the solvent, with each other, and with water molecules during hydrolysis. For instance, studies on the evolution of barium titanate precursor solutions have shown the formation of Ti-based primary particles, while barium species remain dissolved in the matrix, highlighting the different roles and behaviors of the two metal precursors. utwente.nl

In the gas phase, relevant for CVD applications, MD simulations can model the transport and thermal decomposition of precursor molecules. Reactive force field (ReaxFF) MD simulations on TTIP, for example, reveal that its decomposition pathways are more complex than previously assumed, a finding that likely extends to other metal alkoxides like this compound. arxiv.org

Reaction Pathway Modeling for Decomposition and Formation Processes

Understanding the reaction pathways for the formation and decomposition of this compound is crucial for controlling the synthesis of downstream materials like barium oxide (BaO) or barium carbonate (BaCO₃), which are common intermediates. csic.es Computational modeling helps to identify intermediate species, transition states, and activation energy barriers for these processes.

The thermal decomposition of metal alkoxides can proceed through several mechanisms. One of the most common for isopropoxides is β-hydride elimination . Computational studies on titanium isopropoxide (TTIP) have modeled this pathway, which involves the transfer of a hydrogen atom from a β-carbon of the ligand to the metal center, leading to the elimination of propene and the formation of a metal hydroxide (B78521) species. arxiv.orgcam.ac.uk

Decomposition via β-Hydride Elimination: Ba(OCH(CH₃)₂)₂ → Ba(OH)(OCH(CH₃)₂) + CH₂=CHCH₃ Ba(OH)(OCH(CH₃)₂) → Ba(OH)₂ + CH₂=CHCH₃

Alternatively, decomposition can occur through radical pathways , especially at higher temperatures. csic.es This involves the homolytic cleavage of C-O or C-C bonds within the isopropoxide ligand. Studies on the pyrolysis of barium carboxylates, which are structurally related precursors, show decomposition via radical mechanisms leading to the formation of ketones (like acetone) and ultimately barium carbonate. csic.es It is plausible that this compound decomposition could also involve such pathways, producing acetone (B3395972) and other radical fragments.

Table 2: Plausible Decomposition Pathways for this compound

Pathway Key Reactants Key Products Conditions Computational Model System
β-Hydride Elimination Ba(O-i-Pr)₂ Propene, Barium Hydroxide Lower temperatures, gas/liquid phase Titanium Isopropoxide (TTIP) arxiv.orgcam.ac.uk
Radical Decomposition Ba(O-i-Pr)₂ Acetone, other radicals, Barium Carbonate Higher temperatures, inert atmosphere Barium Propionate-Acetate csic.es

| Oxidative Degradation | Ba(O-i-Pr)₂, O₂ | Carbon Dioxide, Water, Barium Carbonate | Presence of Oxygen | Barium Carboxylates csic.es |

Thermodynamics and Kinetics of this compound Reactions

The thermodynamics and kinetics of reactions involving this compound govern the feasibility, rate, and outcome of synthetic processes. Thermodynamic calculations can predict the Gibbs free energy (ΔG) of a reaction, indicating whether a process is favorable, while kinetic modeling provides the activation energy (Ea), which determines the reaction rate. nih.gov

Direct thermodynamic data for this compound is sparse. However, the thermodynamics of its key decomposition reactions can be estimated. The formation of barium carbonate (BaCO₃) is a common outcome of the pyrolysis of barium-organic precursors in the presence of air or CO₂. csic.esaip.org Thermodynamic data shows that the reaction of barium-containing species to form BaCO₃ is highly favorable. For example, the reaction of Ba(OH)₂ with CO₂ is rapid and spontaneous. aip.org The subsequent reaction of BaCO₃ to form other oxides, like BaTiO₃, has a higher energy barrier and is less favorable than reactions proceeding through a Ba(OH)₂ intermediate, making the formation of barium carbonate a critical kinetic trap to be managed in many syntheses. aip.org

Kinetic studies of related systems provide insight into the rates of decomposition. The thermal decomposition of barium carbonate itself has an activation energy of approximately 60 kcal/mole (~251 kJ/mol). core.ac.uk The decomposition of this compound into intermediates like Ba(OH)₂ or BaO is expected to have its own distinct kinetic barriers. Kinetic analysis of the hydrothermal synthesis of BaTiO₃ shows that the process is often dominated by a dissolution-precipitation mechanism at early stages, where the solubility and reactivity of the barium precursor play a crucial role. researchgate.net Understanding these kinetics is essential for controlling particle nucleation and growth. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name Chemical Formula
Acetone CH₃COCH₃
Barium Carbonate BaCO₃
Barium Hydroxide Ba(OH)₂
This compound Ba(OCH(CH₃)₂)₂
Barium Oxide BaO
Barium Titanate BaTiO₃
Carbon Dioxide CO₂
Propene CH₂=CHCH₃
Titanium Isopropoxide Ti(OCH(CH₃)₂)₄

Challenges and Future Directions in Barium Isopropoxide Research

Addressing Precursor Stability and Sensitivity to Air/Moisture

A significant challenge in working with barium isopropoxide and other barium alkoxides is their inherent instability and high sensitivity to atmospheric moisture and carbon dioxide. uni-saarland.deumich.edu This reactivity can lead to premature hydrolysis and the formation of undesirable and stable byproducts, such as barium carbonate, which compromises the purity of the final material. uni-saarland.deosti.govunm.eduacs.org This sensitivity not only presents significant handling challenges but also affects the long-term stability and the reproducibility of the precursor's thermal behavior, which is critical for consistent manufacturing processes. umich.eduatamanchemicals.com

The instability of this compound is also linked to its tendency to form oligomers—clusters of multiple precursor molecules, such as tetramers or pentamers. umich.edu This aggregation behavior is a key issue as it affects both the stability and the volatility of the precursor. The presence of residual solvents from the synthesis process or the formation of other species like hexanuclear peroxo derivatives can further contribute to unstable vapor pressure characteristics, making controlled delivery to a reaction chamber difficult. umich.edu

Enhancing Volatility and Transport Properties for Vapor Phase Deposition Techniques

For vapor phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), a crucial requirement is that the precursor must have adequate and stable volatility for efficient transport to the substrate surface. rsc.org this compound's tendency to form non-volatile oligomers and to decompose at temperatures required for its vaporization limits its direct use in conventional MOCVD systems. umich.edursc.orgresearchgate.net

Research has focused on several strategies to overcome these limitations. One approach involves modifying the precursor's molecular structure to inhibit oligomerization. umich.edu Another method is the addition of neutral Lewis bases, such as tetrahydrofuran (B95107) (THF) or amines, to the carrier gas stream, which can form adducts with the barium precursor and improve its vapor pressure and transport characteristics. rsc.org While fluorination of the organic ligands on the precursor can increase volatility, it often leads to undesirable fluorine contamination in the deposited films. umich.edursc.org The development of liquid injection MOCVD has somewhat eased the strict volatility requirements, as the precursor can be delivered to the vaporizer as a solution, but stable and transportable precursors remain highly desirable. rsc.org

Achieving Precise Stoichiometric Control and Phase Purity in Derived Complex Materials

When this compound is used as a building block for complex multicomponent materials, such as the ferroelectric ceramic barium titanate (BaTiO₃), achieving the correct stoichiometry and phase purity is a major challenge. uni-saarland.deuark.edu The high and often differing reactivities of the co-precursors (e.g., this compound and a titanium alkoxide) make it difficult to precisely control the rates of hydrolysis and condensation. uni-saarland.de Small deviations in reaction conditions can lead to the formation of non-stoichiometric products and secondary phases, such as Ba₂TiO₄ or BaTi₂O₅ in the case of BaTiO₃ synthesis. uni-saarland.de

The formation of barium carbonate as a result of exposure to CO₂ is a persistent problem that severely impacts the phase purity of the final oxide material. osti.govunm.eduacs.org In MOCVD processes for materials like the high-temperature superconductor YBa₂Cu₃O₇-x (YBCO), the different thermal properties of the individual yttrium, barium, and copper precursors make it difficult to find a single temperature window where all precursors are transported efficiently and decompose correctly, complicating stoichiometric control. umich.edu In response, advanced deposition techniques have been developed; for instance, in molecular beam epitaxy (MBE), a self-limiting mechanism has been identified where supplying an excess of barium during growth can paradoxically lead to stoichiometric BaTiO₃ films. uark.edu

Development of New, Sterically Hindered or Fluorine-Free Barium Precursors

The drive for better precursors for MOCVD and Atomic Layer Deposition (ALD) has led to significant research into new fluorine-free barium compounds. ucl.ac.uk A key strategy is the use of sterically hindered ligands—large, bulky organic groups attached to the barium atom. These bulky ligands physically block the precursor molecules from aggregating into oligomers, resulting in monomeric species that are generally more volatile and stable. umich.eduucl.ac.uk Examples of this approach include β-diketonate and cyclopentadienyl (B1206354) (Cp) ligands functionalized with large groups like tert-butyl or isopropyl. researchgate.netacs.org

Another innovative approach is the design of ligands that contain built-in donor atoms, such as oxygen in an ether group or nitrogen in an amine. ucl.ac.uk These "pendant arms" can wrap around and coordinate to the central barium atom, satisfying its coordination sphere internally. This intramolecular stabilization prevents intermolecular oligomerization and leads to stable, monomeric, and more volatile precursors. ucl.ac.uk Research in this area has produced novel β-ketoiminate complexes with polyether "lariats" and a new pyrrole-based barium precursor (py-Ba) that demonstrates excellent self-limiting growth behavior in ALD at low temperatures. ucl.ac.ukrsc.orgntnu.no

Exploration of Novel Synthetic Routes and Rational Design of Precursors

Beyond modifying existing precursor types, researchers are exploring entirely new synthetic methods and applying principles of rational design to create precursors with tailored properties. ucl.ac.uk The goal of rational precursor design is to move beyond trial-and-error by understanding how the electronic and steric properties of a ligand system influence the final precursor's volatility, thermal stability, and reactivity. ucl.ac.ukdiva-portal.org

New synthetic methodologies are also being investigated to produce nanomaterials from these precursors more efficiently. Microwave-assisted synthesis, for example, uses microwave radiation to rapidly heat the reactants, which can significantly shorten reaction times, increase product yield, and provide better control over nanoparticle size and morphology. uab.catacs.org Other promising routes include the Pechini process, which uses a polymerizable complex route to form a stable gel that can be calcined to the desired oxide, and the use of novel solvent systems like deep eutectic solvents, which are low-cost and can be compatible with moisture-sensitive alkoxide precursors. dergipark.org.trresearchgate.net

Advanced In-Situ Characterization for Real-Time Process Monitoring

To overcome the challenges in synthesis and deposition, it is crucial to understand the chemical and physical transformations as they happen. Advanced in-situ characterization techniques, which monitor a process in real-time, are becoming indispensable tools. researchgate.net In deposition processes like MOCVD, ALD, and MBE, in-situ tools provide immediate feedback on film growth, composition, and quality. uark.eduornl.govarxiv.org For example, Reflection High-Energy Electron Diffraction (RHEED) is used during MBE growth to monitor the crystal structure of the surface layer-by-layer, ensuring stoichiometric growth. uark.edu

For more complex processes, multiple monitoring techniques are often combined with machine learning algorithms. ornl.govarxiv.org This allows for the rapid analysis of large datasets from optical, thermal, or acoustic sensors to identify potential defects or deviations from the ideal process in real-time. ornl.govarxiv.org Other powerful techniques include synchrotron-based X-ray analysis for probing atomic structure during catalytic reactions and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for identifying reactive intermediates and understanding reaction kinetics. rsc.orgresearchgate.net These advanced monitoring and analysis methods are critical for moving from simple process control to adaptive manufacturing, where the system can autonomously correct for deviations. arxiv.org

Extending Applications to New Functional Materials and Devices

The ultimate goal of improving this compound and developing new precursors is to enable the fabrication of new and improved functional materials and devices. americanelements.com Barium-based complex oxides, particularly those with the perovskite crystal structure, are at the heart of many modern electronic components. researchgate.net Barium titanate, for instance, is a key material for multilayer ceramic capacitors (MLCCs), a ubiquitous component in electronics, as well as for memory devices and various sensors. ajol.infomdpi.com

Future applications depend on the ability to create highly pure, defect-free, and stoichiometrically precise materials, often in the form of thin films or nanostructures. osti.govmdpi.com For example, high-aspect-ratio BaTiO₃ nanofibers, which can be synthesized from precursor solutions, are being explored for next-generation data storage and miniaturized piezoelectric systems. nih.gov By doping materials like BaTiO₃ with other elements, its properties can be tuned for specific high-performance applications, such as high-temperature sensors or capacitors with enhanced energy storage density. ajol.info Research is also extending to other functional materials, including solid-oxide fuel cell components, proton conductors, high-temperature superconductors, and novel photocatalysts for environmental applications. ntnu.noacs.org

Q & A

Q. What are the standard protocols for synthesizing barium isopropoxide in a laboratory setting?

this compound is typically synthesized via alkoxide exchange reactions. A common method involves reacting barium metal or barium hydroxide with isopropanol under anhydrous conditions. For example, sol-gel synthesis techniques (e.g., using barium acetate as a precursor) require strict control of moisture and oxygen, often under inert atmospheres like argon or nitrogen. Post-synthesis, the product is purified via vacuum distillation or recrystallization. Key characterization steps include NMR for structural confirmation and elemental analysis to verify purity .

Q. How can researchers confirm the purity and identity of this compound?

Standard characterization methods include:

  • FTIR spectroscopy to confirm the presence of isopropoxide ligands (C-O stretching bands at ~1100 cm⁻¹).
  • Elemental analysis (e.g., CHN analysis) to verify stoichiometry.
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition behavior (melting point: 200°C with decomposition ).
  • X-ray diffraction (XRD) for crystalline phase identification. For novel derivatives, full spectral data (¹H/¹³C NMR, mass spectrometry) must be provided to establish identity .

Q. What safety precautions are critical when handling this compound?

this compound is moisture-sensitive and reacts violently with water, releasing isopropanol and barium hydroxide. Researchers must:

  • Use gloveboxes or Schlenk lines for synthesis and handling.
  • Store the compound in sealed containers under inert gas (e.g., argon).
  • Avoid exposure to air or humidity to prevent decomposition.
  • Wear PPE (gloves, lab coats) due to barium’s toxicity .

Advanced Research Questions

Q. How can synthesis parameters be optimized to improve this compound’s stability in thin-film applications?

In sol-gel-derived thin films (e.g., Ba₀.₇Er₀.₃TiO₃), parameters like precursor concentration, spin-coating speed (e.g., 5000 rpm for 20 seconds), and annealing temperature (700°C for 1 hour) critically influence crystallinity and stability . Systematic optimization involves:

  • Varying molar ratios of precursors.
  • Adjusting annealing ramp rates to minimize cracking.
  • Using substrates like Pt/TiO₂/SiO₂/Si to enhance adhesion. Post-annealing characterization via SEM and XRD is essential to validate structural integrity .

Q. What methodologies resolve contradictions in reported thermal decomposition profiles of this compound?

Discrepancies in decomposition temperatures (e.g., 200°C vs. higher values) may arise from impurities, moisture content, or measurement techniques. To address this:

  • Conduct TGA under identical inert-gas conditions.
  • Compare results with DSC to identify phase transitions.
  • Replicate synthesis protocols from conflicting studies to isolate variables (e.g., precursor purity, heating rates) .

Q. How does this compound function as a precursor in nanomaterial synthesis, and what analytical tools probe its reactivity?

this compound acts as a barium source in perovskite oxides (e.g., BaTiO₃) due to its solubility in organic solvents. Key reactivity studies include:

  • Kinetic analysis of hydrolysis rates using in situ FTIR.
  • TEM/EDS mapping to track barium distribution in nanocomposites.
  • XPS to assess surface oxidation states post-annealing. Challenges include avoiding unintended carbonate formation during sol-gel processing .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Variability often stems from inconsistent moisture control or incomplete alkoxide exchange. Mitigation strategies:

  • Standardize solvent drying (e.g., molecular sieves for isopropanol).
  • Use quantitative reaction monitoring (e.g., in situ pH probes for hydroxide removal).
  • Implement strict stoichiometric calculations and replicate protocols across multiple labs .

Methodological and Ethical Considerations

Q. How should researchers design experiments to study this compound’s role in catalytic mechanisms?

  • Use controlled kinetic studies with varying substrate ratios.
  • Employ in situ spectroscopic techniques (e.g., Raman) to track intermediate species.
  • Cross-validate findings with computational models (DFT) to propose reaction pathways .

Q. What ethical practices are essential when publishing data on this compound?

  • Report negative results (e.g., failed synthesis attempts) to prevent publication bias.
  • Disclose all experimental conditions (e.g., humidity levels during synthesis).
  • Share raw data (TGA curves, NMR spectra) in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium isopropoxide
Reactant of Route 2
Barium isopropoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.